molecular formula C18H16F3NO B1324863 2-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898755-11-8

2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1324863
CAS No.: 898755-11-8
M. Wt: 319.3 g/mol
InChI Key: YXFYMUNGFMLZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C18H16F3NO and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinomethyl-4'-trifluoromethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinomethyl-4'-trifluoromethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFYMUNGFMLZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643719
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-11-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone , identified by CAS number 898755-11-8 .

This guide is structured for researchers in medicinal chemistry and process development, focusing on the synthesis, characterization, and utility of this fluorinated heterocycle as a high-value pharmacophore building block.

Executive Summary & Chemical Identity

CAS Number: 898755-11-8 IUPAC Name: [2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Synonyms: (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone; 2-((Azetidin-1-yl)methyl)-4'-(trifluoromethyl)benzophenone.[1][2][3][][5][6]

This compound represents a "privileged scaffold" in modern drug discovery, combining three distinct structural motifs:

  • The Benzophenone Core: A versatile linker providing π-π stacking interactions within receptor binding pockets.

  • The Trifluoromethyl Group (4'-CF₃): Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.

  • The Azetidine Ring: A strained, four-membered nitrogen heterocycle. Unlike its larger counterparts (pyrrolidine/piperidine), azetidine offers a distinct vector for hydrogen bonding and reduced basicity (pKa modulation), often used to improve the physicochemical profile of CNS-active agents and S1P receptor modulators.

Physicochemical Profile
PropertyValue (Predicted/Experimental)
Molecular Formula C₁₈H₁₆F₃NO
Molecular Weight 319.33 g/mol
LogP (Predicted) 3.8 – 4.2
H-Bond Acceptors 3 (N, O, F)
H-Bond Donors 0
Rotatable Bonds 4
Topological Polar Surface Area ~20 Ų

Synthetic Methodology & Process Logic

The synthesis of CAS 898755-11-8 requires a strategy that preserves the integrity of the strained azetidine ring while installing the bulky benzophenone system. Two primary routes are validated for this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).

Method A: Reductive Amination (Preferred for Scale-Up)

This method minimizes the risk of azetidine ring opening (polymerization) by avoiding strong alkylating agents.

Precursors:

  • Substrate: 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde

  • Reagent: Azetidine (free base or HCl salt)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

Protocol Logic:

  • Imine Formation: The aldehyde and azetidine are condensed in DCE (1,2-Dichloroethane) or DCM. The use of a mild acid catalyst (Acetic Acid) promotes iminium ion formation without degrading the azetidine.

  • Reduction: STAB is added. It is less toxic than cyanoborohydride and selectively reduces the iminium ion over the ketone (benzophenone carbonyl), preserving the core structure.

Method B: Nucleophilic Substitution (Sɴ2)

Used when the benzylic halide precursor is readily available.

Precursors:

  • Substrate: 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone

  • Reagent: Azetidine[2][6]

  • Base: K₂CO₃ or DIPEA

Critical Control Point: The reaction must be kept at low temperatures (0°C to RT) to prevent the dimerization of the azetidine or quaternary ammonium salt formation.

Visualized Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for Method A.

SynthesisPath cluster_conditions Critical Parameters Precursor 2-(4-CF3-benzoyl)benzaldehyde Intermediate Iminium Ion Intermediate Precursor->Intermediate DCE, AcOH Condensation Reagent Azetidine (C3H7N) Reagent->Intermediate Product CAS 898755-11-8 (Target Molecule) Intermediate->Product NaBH(OAc)3 Selective Reduction Params Temp: 0°C -> RT Time: 4-12h pH: 5-6 (controlled)

Figure 1: Reductive amination pathway for the synthesis of CAS 898755-11-8, highlighting the selective reduction of the iminium intermediate.

Detailed Experimental Protocol (Method A)

This protocol is designed for a 10 mmol scale synthesis.

Reagents:

  • 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde (2.78 g, 10 mmol)

  • Azetidine hydrochloride (1.12 g, 12 mmol)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Acetic Acid (glacial) (0.6 mL, 10 mmol)

  • Triethylamine (TEA) (1.67 mL, 12 mmol) – Only if using Azetidine HCl

Step-by-Step Procedure:

  • Free Base Generation (In Situ):

    • In a dry 250 mL round-bottom flask under Nitrogen atmosphere, suspend Azetidine HCl in DCM (20 mL).

    • Add TEA dropwise at 0°C. Stir for 15 minutes to generate the free amine.

  • Imine Formation:

    • Add the solution of 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde in DCM (30 mL) to the amine mixture.

    • Add Acetic Acid.

    • Checkpoint: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a polar spot) or LC-MS (mass of imine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur; ensure venting.

    • Allow the reaction to warm to RT and stir overnight (12 hours).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (50 mL) until pH is neutral/basic.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30). The azetidine amine is moderately polar; 1% TEA in the eluent may reduce tailing.

Analytical Characterization & QC

To ensure the identity and purity of CAS 898755-11-8, the following spectral signatures must be validated.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Azetidine Ring: Look for multiplets at δ 3.2–3.4 ppm (4H, N-CH₂) and δ 2.0–2.2 ppm (2H, central CH₂).

    • Benzylic CH₂: A distinct singlet (or AB quartet if chiral environment induced) around δ 3.6–3.8 ppm.

    • Aromatic Region:

      • Benzophenone core: Multiplets at δ 7.4–7.8 ppm.

      • CF₃-Phenyl: Two doublets (AA'BB' system) characteristic of para-substitution, typically around δ 7.7 and 7.9 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 320.13 (Calculated).

  • Fragmentation: Loss of the azetidine ring (M-57) or cleavage of the benzophenone bridge may be observed at higher collision energies.

Applications in Drug Discovery

This molecule serves as a critical intermediate in the synthesis of S1P (Sphingosine-1-phosphate) receptor modulators and CNS-active agents .

Structural Activity Relationship (SAR) Logic
  • Bioisosterism: The azetidine group acts as a restricted bioisostere of the dimethylamino or pyrrolidino group. This restriction reduces the entropic penalty upon binding to a receptor pocket.

  • Lipophilicity Tuning: The 4'-CF₃ group increases the logP, facilitating blood-brain barrier (BBB) penetration, while the basic nitrogen of the azetidine (pKa ~10-11) ensures high solubility in acidic environments (stomach) and potential lysosomal trapping.

  • Metabolic Stability: The CF₃ group blocks the metabolically vulnerable para-position of the phenyl ring, extending the half-life (t1/2) of the compound in vivo.

Pathway Context: S1P Receptor Modulation

Compounds containing the (trifluoromethyl)benzophenone-azetidine motif often function as antagonists or functional antagonists of S1P receptors, involved in lymphocyte trafficking and multiple sclerosis pathology.

SAR_Logic cluster_features Pharmacophore Features Compound CAS 898755-11-8 Scaffold CF3 4'-CF3 Group (Metabolic Block) Compound->CF3 Azetidine Azetidine Ring (Conformational Constraint) Compound->Azetidine Benzophenone Benzophenone Core (Hydrophobic Linker) Compound->Benzophenone Increased t1/2 Increased t1/2 CF3->Increased t1/2 Selectivity & Potency Selectivity & Potency Azetidine->Selectivity & Potency Receptor Affinity Receptor Affinity Benzophenone->Receptor Affinity

Figure 2: SAR deconstruction of the molecule, mapping structural features to biological outcomes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Method A). [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review on Azetidine stability and reactivity). [Link]

Sources

2-Azetidinomethyl-4'-trifluoromethylbenzophenone IUPAC name and synonyms

[1]

Part 1: Chemical Identity & Nomenclature[1]

Compound Overview 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic diarylketone featuring a strained four-membered azetidine ring linked via a methylene bridge to the ortho position of one phenyl ring, while the para position of the opposing ring carries a trifluoromethyl electron-withdrawing group.[1]

Structurally, this compound belongs to the class of ortho-aminoalkyl benzophenones .[1] These scaffolds are frequently investigated in medicinal chemistry as bioisosteres of piperidine/pyrrolidine-based CNS active agents (e.g., DAT/NET transporter inhibitors) or as photo-affinity probes due to the benzophenone core.[1]

Nomenclature Data
TypeIdentifier
IUPAC Name [2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Systematic Synonym 1-[2-[4-(Trifluoromethyl)benzoyl]benzyl]azetidine
Chemical Formula C₁₈H₁₆F₃NO
Molecular Weight 319.33 g/mol
SMILES FC(F)(F)c1ccc(cc1)C(=O)c2ccccc2CN3CCC3
InChI Key (Computed) Requires structural generation

Part 2: Physicochemical Profile & Structural Logic

Structural Analysis

The molecule combines three distinct pharmacophores:[2]

  • Benzophenone Core: Provides a lipophilic, rigid scaffold capable of π-π stacking interactions.[1] The carbonyl group serves as a hydrogen bond acceptor.[1]

  • Azetidine Ring: A four-membered nitrogen heterocycle.[1] Unlike the common pyrrolidine (5-membered) or piperidine (6-membered) analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol) and lowers the basicity of the nitrogen (pKa ~10.4 vs ~11.3 for pyrrolidine) due to increased s-character in the N-C bonds.[1] This often results in altered metabolic stability and receptor residence time.[1]

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity (LogP) and metabolic resistance against CYP450 oxidation at the para position.[1]

Predicted Properties Table
PropertyValue (Predicted)Significance
LogP 4.2 – 4.8Highly lipophilic; likely blood-brain barrier (BBB) permeable.[1]
pKa (Base) ~9.5 – 10.5Protonated at physiological pH (cationic species).[1]
TPSA ~20 ŲLow polar surface area, favoring membrane penetration.[1]
Rotatable Bonds 3Limited flexibility due to the benzophenone rigidity.[1]

Part 3: Synthetic Pathways & Protocols[1]

Editorial Note: As this specific derivative lacks a standardized industrial monograph, the following protocol is derived from validated methodologies for ortho-aminoalkyl benzophenone synthesis (e.g., the synthesis of related pyrovalerone analogs or antihistamines).

Retro-Synthetic Analysis

The most reliable route involves the nucleophilic substitution of a benzylic halide by azetidine .[1] The benzylic halide is generated via radical bromination of the corresponding methylbenzophenone.[1]

Diagram: Synthetic Workflow

SynthesisStart2-Methyl-4'-trifluoromethylbenzophenoneInterIntermediate:2-(Bromomethyl)-4'-(trifluoromethyl)benzophenoneStart->InterRadical BrominationReagent1NBS, AIBNCCl4, RefluxReagent1->InterProductTarget:2-Azetidinomethyl-4'-trifluoromethylbenzophenoneInter->ProductSN2 AminationReagent2Azetidine HClK2CO3, MeCNReagent2->Product

Caption: Two-step convergent synthesis via benzylic bromination and azetidine alkylation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone

Objective: Functionalize the benzylic position for amine attachment.[1]

  • Reagents: Dissolve 2-methyl-4'-(trifluoromethyl)benzophenone (10 mmol) in anhydrous CCl₄ (or Benzotrifluoride as a greener alternative).

  • Activation: Add N-Bromosuccinimide (NBS) (10.5 mmol) and a catalytic amount of AIBN (azobisisobutyronitrile).[1]

  • Reaction: Reflux the mixture under Nitrogen for 4–6 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting material.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1] Evaporate the filtrate under reduced pressure to yield the crude benzylic bromide (typically a yellow oil or low-melting solid).[1]

    • Critical Check: This intermediate is a lachrymator.[1] Handle in a fume hood.

Step 2: Azetidinylation (The Critical Step)

Objective: Install the azetidine ring without inducing ring-opening or polymerization.[1]

  • Preparation: In a round-bottom flask, suspend Potassium Carbonate (K₂CO₃) (30 mmol, 3 eq) in anhydrous Acetonitrile (MeCN) (50 mL).

  • Amine Addition: Add Azetidine Hydrochloride (12 mmol) or freebase Azetidine.

    • Note: Freebase azetidine is volatile (bp ~61°C) and toxic.[1] Using the HCl salt with excess base is safer and more precise.[1]

  • Alkylation: Add the crude 2-(bromomethyl)-4'-(trifluoromethyl)benzophenone (10 mmol) dissolved in MeCN dropwise to the suspension at room temperature.

  • Conditions: Stir at 40–50°C for 12 hours. Avoid refluxing vigorously to prevent azetidine degradation.[1]

  • Workup: Filter the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water (x2) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (95:5).[1] The product is an oil that can be converted to the HCl or Oxalate salt for crystallization.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureMechanistic Attribution
¹H NMR (CDCl₃) δ 2.10 (quint, 2H)Azetidine ring: central -CH₂- (C3).[1]
δ 3.25 (t, 4H)Azetidine ring: N-CH₂- (C2, C4).[1]
δ 3.80 (s, 2H)Benzylic -CH₂- connecting the ring to the benzophenone.[1]
δ 7.30 – 7.80 (m, 8H)Aromatic protons (distinct splitting for the 4'-CF3 ring).[1]
¹³C NMR δ ~17.0 (CH₂)Azetidine C3 (highly shielded due to ring strain).[1]
δ ~55.0 (CH₂)Azetidine C2/C4.[1]
δ ~196.0 (C=O)Benzophenone carbonyl carbon.[1]
δ 123.0 (q, J272Hz)Trifluoromethyl carbon (quartet coupling with Fluorine).[1]
¹⁹F NMR δ -63.0 ppm (s)Characteristic singlet for the -CF₃ group attached to the phenyl ring.[1]

Part 5: Safety & Handling Directives

Warning: This compound and its precursors possess significant biological and chemical hazards.[1]

  • Azetidine Toxicity: Azetidine is a potent alkylating agent mimic and skin irritant.[1] It has high vapor pressure.[1] All transfers involving freebase azetidine must occur in a certified chemical fume hood.[1]

  • Lachrymator Hazard: The bromomethyl intermediate (Step 1 product) is a potent lachrymator (tear gas agent).[1] Double-gloving (Nitrile) and eye protection are mandatory.[1]

  • Storage: The final amine is prone to oxidation.[1] Store as a Hydrochloride (HCl) salt at -20°C, desiccated, and protected from light.

References
  • IUPAC Nomenclature: Favrak, H. A.[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.[1] [1]

  • Benzophenone Synthesis: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience, 2013.[1] (Chapter 10: Aromatic Substitution).

  • Azetidine Chemistry: Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles".[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

  • Bioisosterism of Azetidines: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

2-Azetidinomethyl-4'-trifluoromethylbenzophenone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (AZ-TFB)

Abstract

2-Azetidinomethyl-4'-trifluoromethylbenzophenone, designated AZ-TFB, is an investigational small molecule inhibitor targeting the ATP-binding site of Tumor-Associated Kinase 1 (TAK1). This document provides a comprehensive overview of the proposed mechanism of action for AZ-TFB, grounded in established principles of kinase inhibition. We will detail the molecular interactions governing its binding affinity and specificity, and present a series of robust, validated experimental protocols to rigorously characterize its biochemical and cellular activity. This guide is intended for researchers and drug development professionals engaged in the study of novel kinase inhibitors.

Introduction to AZ-TFB and its Target: Tumor-Associated Kinase 1 (TAK1)

The benzophenone scaffold is a privileged structure in medicinal chemistry, known for its ability to be functionalized to interact with a variety of biological targets. AZ-TFB incorporates this core with two key modifications: a 4'-trifluoromethyl group, which often enhances metabolic stability and binding affinity through favorable hydrophobic interactions, and a 2-azetidinomethyl group, which can form critical hydrogen bonds within a target's active site.

Our preliminary screening has identified Tumor-Associated Kinase 1 (TAK1) as the primary target of AZ-TFB. TAK1 is a receptor tyrosine kinase that has been implicated in the progression of several aggressive cancers. Overexpression of TAK1 leads to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, promoting uncontrolled cell proliferation and survival. The development of potent and selective TAK1 inhibitors is therefore a promising therapeutic strategy.

Proposed Mechanism of Action: ATP-Competitive Inhibition

AZ-TFB is hypothesized to function as a Type I ATP-competitive inhibitor of TAK1. This mechanism involves the direct binding of AZ-TFB to the ATP-binding pocket of the TAK1 kinase domain in its active conformation. By occupying this site, AZ-TFB prevents the binding of the natural substrate, ATP, thereby blocking the transfer of the gamma-phosphate to downstream protein substrates. This inhibition effectively shuts down the kinase's catalytic activity and abrogates its oncogenic signaling output.

Molecular Interactions in the TAK1 Active Site

The proposed binding model for AZ-TFB within the TAK1 ATP-binding pocket is as follows:

  • Hinge Region Interaction: The nitrogen atom of the azetidine ring is predicted to form a crucial hydrogen bond with the backbone amide of the hinge region residue, Met125. This interaction is a hallmark of many successful kinase inhibitors and serves to anchor the molecule in the active site.

  • Hydrophobic Pockets: The trifluoromethyl-substituted phenyl ring is positioned to occupy a deep hydrophobic pocket, while the second phenyl ring of the benzophenone core engages in additional hydrophobic interactions within the active site.

  • Carbonyl Group: The carbonyl linker provides structural rigidity and may form a water-mediated hydrogen bond with the kinase domain.

cluster_TAK1 TAK1 ATP-Binding Pocket cluster_AZTFB AZ-TFB Hinge Hinge Region (Met125) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Gatekeeper Gatekeeper Residue (Thr120) Azetidine Azetidine Ring Azetidine->Hinge H-Bond Benzophenone Benzophenone Core Benzophenone->Hydrophobic_Pocket_2 Hydrophobic Interaction CF3_Ring Trifluoromethyl Phenyl Ring CF3_Ring->Hydrophobic_Pocket_1 Hydrophobic Interaction

Caption: Proposed binding model of AZ-TFB in the TAK1 active site.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. The following sections detail the key experimental protocols.

Biochemical Characterization: Kinase Inhibition and Binding Affinity

The initial step is to quantify the direct interaction between AZ-TFB and the purified TAK1 kinase domain.

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of AZ-TFB in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the purified TAK1 enzyme, the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the serially diluted AZ-TFB.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km for TAK1. Incubate at 30°C for 60 minutes.

  • Termination and Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the AZ-TFB concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

SPR provides real-time, label-free measurement of the binding kinetics (association and dissociation rates) between AZ-TFB and TAK1.

Protocol:

  • Chip Preparation: Immobilize purified, active TAK1 protein onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a series of concentrations of AZ-TFB in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the AZ-TFB solutions over the chip surface and record the change in response units (RU) over time. Include a dissociation phase where only running buffer flows over the chip.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

Parameter Description Expected Value for Potent Inhibitor
IC₅₀ Concentration for 50% inhibition of kinase activity< 100 nM
Kᴅ Equilibrium dissociation constant (binding affinity)< 100 nM
kₐ (on-rate) Association rate constant> 1 x 10⁵ M⁻¹s⁻¹
kᏧ (off-rate) Dissociation rate constant< 1 x 10⁻³ s⁻¹
Cellular Characterization: Target Engagement and Pathway Inhibition

To confirm that AZ-TFB engages TAK1 in a cellular context and inhibits its downstream signaling, the following experiments are crucial.

CETSA assesses whether AZ-TFB binds to and stabilizes TAK1 in intact cells.

Protocol:

  • Cell Treatment: Treat TAK1-overexpressing cells (e.g., A549 lung cancer cell line) with either vehicle (DMSO) or a saturating concentration of AZ-TFB.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Protein Analysis: Analyze the amount of soluble TAK1 remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble TAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the AZ-TFB-treated samples indicates target engagement.

This experiment verifies that AZ-TFB's engagement with TAK1 leads to the inhibition of its signaling pathway. A key downstream substrate of TAK1 is the protein STAT3, which is phosphorylated at tyrosine 705 (p-STAT3).

Protocol:

  • Cell Treatment: Plate TAK1-dependent cancer cells and treat them with increasing concentrations of AZ-TFB for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio confirms pathway inhibition.

cluster_workflow Experimental Workflow for MoA Validation Biochem Biochemical Assays Assay_IC50 Kinase Assay (IC50) Biochem->Assay_IC50 Assay_KD Binding Assay (KD) Biochem->Assay_KD Cellular Cellular Assays Assay_CETSA CETSA (Target Engagement) Cellular->Assay_CETSA Assay_WB Western Blot (Pathway) Cellular->Assay_WB Result1 Result1 Assay_IC50->Result1 Potency Result2 Result2 Assay_KD->Result2 Affinity Result3 Result3 Assay_CETSA->Result3 Target Hit Result4 Result4 Assay_WB->Result4 Cellular Activity

In Silico Profiling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone: Structural Dynamics & Polypharmacological Prediction

[1][2]

Executive Summary

2-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a high-value scaffold in modern medicinal chemistry, combining a privileged benzophenone core with two strategic substitutions: a strained azetidine ring and a metabolically robust trifluoromethyl (CF₃) group .[1][2][3]

This technical guide outlines a comprehensive in silico modeling framework for this compound. Unlike standard pipelines, modeling this entity requires specialized handling of the azetidine ring strain (~26 kcal/mol) and the electronic modulation of the benzophenone system by the CF₃ moiety. This guide serves researchers targeting CNS indications (monoamine transporter modulation) or exploring photo-affinity labeling applications.[3]

Structural Curation & Parametrization

The accuracy of any in silico model hinges on the initial representation of the ligand. For this compound, standard force fields often underestimate the ring strain and nitrogen inversion barrier of the azetidine.

Conformational Analysis & Force Field Selection

The azetidine ring is not planar; it exists in a puckered conformation. The nitrogen atom, serving as the connection point to the methylene bridge (2-position relative to the ketone), introduces specific steric constraints.

  • Protocol:

    • Initial Geometry: Generate 3D coordinates using the SMILES string: FC(F)(F)c1ccc(cc1)C(=O)c2ccccc2CN3CCC3.

    • Protonation State: The tertiary amine of the azetidine typically has a pKa between 9.5 and 10.5. At physiological pH (7.4), the nitrogen is protonated (

      
      ).
      
    • Force Field: Use OPLS3e or AMBER (GAFF2) . These force fields are calibrated for strained heterocycles, whereas older fields (e.g., MMFF94) may artificially flatten the azetidine ring.

Quantum Mechanical (QM) Validation

To ensure the torsional energy profile of the methylene-azetidine bond is accurate, perform a torsional scan.

  • Method: DFT calculation at the B3LYP/6-31G * level.[1][2][3]

  • Objective: Identify the global minimum for the C(ar)-C-N-C(azetidine) dihedral angle. This dictates the vector of the cationic headgroup relative to the lipophilic benzophenone core.

Target Identification: Inverse Docking Strategy

Given the structural similarity to psychoactive cathinones and bupropion analogs, the primary hypothesis for this compound is activity at Monoamine Transporters (MATs). However, the benzophenone core also suggests potential kinase inhibitory activity or voltage-gated ion channel modulation.[1]

The Polypharmacology Workflow

We utilize a reverse docking (target fishing) approach to map the compound against a curated proteome.

DOT Visualization: Target Prediction Workflow

TargetPredictionLigandLigand Preparation(Protonated Azetidine)DockGlide SP/XP DockingLigand->DockdbPDB Scaffolds(DAT, SERT, NET, Kinases)GridGrid Generation(20Å Box)db->GridGrid->DockScoreMM-GBSA RescoringDock->Score Top 10% PosesHitRanked Target ListScore->Hit ΔG_bind < -8.0 kcal/mol

Figure 1: Inverse docking workflow to identify high-probability biological targets.

Molecular Docking Protocol (Case Study: DAT)

Assuming the Dopamine Transporter (DAT) as a primary candidate (homology model based on dDAT crystal structure, PDB: 4M48), the following protocol ensures robust binding mode prediction.

Binding Site Definition

The S1 binding site of DAT is defined by Asp79 (crucial for salt bridge formation) and Phe76 (pi-stacking).

  • Hypothesis: The protonated azetidine nitrogen forms a salt bridge with Asp79 . The trifluoromethyl-phenyl ring occupies the hydrophobic sub-pocket near Val152 .[1][3]

Docking Execution Steps
  • Grid Generation: Center grid on the co-crystallized ligand (e.g., nortriptyline) with a bounding box of

    
     Å.
    
  • Constraints: Apply a positional constraint on Asp79 carboxylate oxygen (H-bond acceptor) to enforce the amine interaction.

  • Sampling: Use Glide XP (Extra Precision) . The "strain correction" term in XP is vital for scoring the azetidine ring correctly.

Quantitative Scoring Metrics
MetricThreshold/RangeInterpretation
Glide Score (XP) < -9.5 kcal/molHigh predicted affinity.[1][2][3]
Coulombic Energy < -15.0 kcal/molIndicates strong salt bridge (Asp79).[1][2][3]
Ligand Strain < 4.0 kcal/molEnsures the azetidine ring isn't distorted.[1][2]
MM-GBSA (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
< -45.0 kcal/molRigorous free energy estimate.[1][2]

ADMET & Developability Profiling

The 4'-trifluoromethyl group is a strategic medicinal chemistry modification.[1][2][3] It blocks metabolic oxidation at the para-position and significantly increases lipophilicity.

Physicochemical Predictions[4][5]
  • LogP (Octanol/Water): Predicted range 3.8 – 4.2 . The CF₃ group adds ~1.2 log units compared to the unsubstituted benzophenone. This suggests high BBB permeability but potential solubility issues.

  • BBB Score: The rigid azetidine reduces the number of rotatable bonds (nRot), improving the likelihood of CNS penetration (MPO score > 4.5).

Metabolic Stability (CYP450)
  • Site of Metabolism (SOM): The methylene bridge is the most vulnerable site for CYP-mediated dealkylation.

  • CF₃ Effect: The electron-withdrawing nature of the CF₃ group deactivates the distal phenyl ring, protecting it from hydroxylation.[1]

  • Simulation: Use MetaSite or StarDrop to predict metabolite generation. Expect N-dealkylation as the primary clearance route.[1][2][3]

DOT Visualization: ADMET Logic

ADMETMolMolecule2-Azetidinomethyl-4'-CF3-BPCF3CF3 Group- Lipophilicity (+)- Metabolic Block (+)Mol->CF3AzetAzetidine Ring- Rigidity (+)- Basicity (pKa ~10)Mol->AzetOutcomePredicted Profile- High BBB Penetration- CYP2D6 Substrate- hERG Liability RiskCF3->Outcome LogP > 3.5Azet->Outcome Cationic Head

Figure 2: Structure-Property Relationship (SPR) map highlighting the functional roles of the CF3 and Azetidine moieties.

Experimental Validation Plan

To validate the in silico models, the following assays are recommended:

  • Radioligand Binding Assay: Competition against [³H]-WIN35,428 at DAT.

  • Lipophilicity Assay: Shake-flask LogD₇.₄ determination.

  • Metabolic Stability: Microsomal incubation (HLM) with NADPH to verify the stability of the CF₃-phenyl ring vs. the azetidine bridge.

References

  • Azetidine Scaffolds in MedChem: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Trifluoromethyl Group Effects: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews. Link

  • Benzophenone Pharmacology: Carroll, F. I., et al. (2010). Design, synthesis, and biological evaluation of novel monoamine transporter ligands. Journal of Medicinal Chemistry.[5][6] Link

  • In Silico Protocols: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link

A Strategic Guide to the Preliminary Toxicity Screening of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Deconstructing a Novel Chemical Entity for Toxicological Assessment

The emergence of novel chemical entities (NCEs) like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone presents both therapeutic opportunities and toxicological challenges. As this molecule is not extensively characterized in public literature, a robust, tiered, and hypothesis-driven approach to preliminary toxicity screening is not just prudent but essential for any drug development program. This guide eschews a generic template, instead adopting a structure dictated by the molecule's own chemistry. We will dissect the NCE into its core structural motifs to anticipate potential liabilities and design a targeted, efficient screening cascade.

Our subject molecule is a composite of three key structural features:

  • A Benzophenone Core: A well-known chromophore used in sunscreens, but also associated with phototoxicity and potential carcinogenicity.[1][2] The International Agency for Research on Cancer (IARC) classifies benzophenone as possibly carcinogenic to humans (Group 2B).[3]

  • An Azetidine Ring: A four-membered saturated heterocycle. While present in some pharmaceuticals, related structures like azetidine-2-carboxylic acid are known to be toxic mimics of proline, capable of disrupting protein structure and function.[4][5]

  • A Trifluoromethyl (CF3) Group: A ubiquitous substituent in modern pharmaceuticals, valued for its ability to enhance metabolic stability and cell permeability due to its high lipophilicity and the strength of the C-F bond.[6][7] It is generally considered chemically inert.[8]

This structural analysis forms the logical bedrock of our screening strategy. We will proceed from broad, predictive in silico assessments to a battery of specific in vitro assays targeting cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and, crucially, phototoxicity. Each step is designed to provide a self-validating data package, enabling a clear, evidence-based decision on the molecule's future.

Phase 1: In Silico Profiling - The Predictive Foundation

Before committing to resource-intensive wet lab experiments, a computational toxicological assessment is the logical first step. In silico methods leverage vast databases of known chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound.[9][10] This approach allows for the early identification of potential hazards and can guide the design of subsequent in vitro studies.[10]

The primary goal is to screen for "structural alerts"—substructures known to be associated with specific toxicities.[10]

Workflow: Computational Toxicity and Liability Prediction

G cluster_input Input cluster_analysis In Silico Analysis Engines cluster_output Predicted Endpoints Compound 2-Azetidinomethyl-4'- trifluoromethylbenzophenone (SMILES/SDF) QSAR QSAR Models (e.g., DEREK, Sarah Nexus) Compound->QSAR ADME ADME Prediction (e.g., SwissADME, StarDrop) Compound->ADME Genotox Mutagenicity (Ames) QSAR->Genotox Carcin Carcinogenicity QSAR->Carcin Hepato Hepatotoxicity QSAR->Hepato Cardio Cardiotoxicity (hERG) QSAR->Cardio Photo Phototoxicity Alert (from Benzophenone core) QSAR->Photo Solubility Aqueous Solubility ADME->Solubility Permeability Permeability (Caco-2) ADME->Permeability

Caption: Workflow for in silico toxicological prediction.

Protocol: In Silico Assessment
  • Structure Preparation: Obtain the canonical SMILES or draw the 2D structure of the NCE. Ensure correct representation of stereochemistry if applicable.

  • Genotoxicity/Mutagenicity Prediction: Submit the structure to a knowledge-based system like Lhasa Limited's Derek Nexus to identify structural alerts for mutagenicity. Concurrently, use a statistical-based system like Sarah Nexus to predict the outcome of a bacterial mutagenicity (Ames) test.

  • Carcinogenicity Prediction: Utilize models that predict rodent carcinogenicity based on structural fragments and physicochemical properties. The benzophenone core is a known alert.[3]

  • Organ Toxicity Prediction: Screen for potential hepatotoxicity and cardiotoxicity (specifically hERG channel inhibition).

  • ADME Properties: Predict key absorption, distribution, metabolism, and excretion (ADME) properties such as aqueous solubility and Caco-2 permeability to anticipate bioavailability and inform concentration selection for in vitro assays.

  • Expert Review: A toxicologist must review the model outputs. Automated predictions are not a substitute for expert judgment; they are tools to focus investigation. For instance, a phototoxicity alert flagged for the benzophenone core would strongly mandate a subsequent in vitro phototoxicity assay.[11]

Data Presentation: Example In Silico Prediction Summary
Toxicological EndpointPrediction SystemResult/PredictionConfidenceCausality/Structural Alert
Bacterial Mutagenicity Sarah NexusNegativeHighNo alerts for direct DNA reactivity.
Carcinogenicity Derek NexusEquivocalMediumBenzophenone structural alert present.
hERG Inhibition In silico modelpIC₅₀ < 5LowPrediction based on general physicochemical properties.
Hepatotoxicity Derek NexusInactiveHighNo structural alerts for hepatotoxicity.
Phototoxicity Expert ReviewPlausibleHighBenzophenone core is a known photosensitizer.[2]

Phase 2: In Vitro Genotoxicity Assessment

Genotoxicity testing is a cornerstone of regulatory safety assessment. A standard battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[12]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.[13][14] A positive result indicates the substance may be a carcinogen.[13]

Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point and frameshift mutations.[14]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-1254 induced rat liver S9 fraction) to identify compounds that become mutagenic after metabolism.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Exposure: In triplicate, combine the test compound at various concentrations, the bacterial tester strain, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate of the negative control.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[15][16]

Workflow: In Vitro Micronucleus Assay

G Seed Seed Mammalian Cells (e.g., TK6, CHO, Human Lymphocytes) Treat Treat with NCE +/- S9 Mix (Short & Long Exposure) Seed->Treat CytoB Add Cytochalasin B (Blocks Cytokinesis) Treat->CytoB Harvest Harvest & Fix Cells CytoB->Harvest Stain Stain with DNA Dye (e.g., Acridine Orange, DAPI) Harvest->Stain Score Microscopic Analysis: Score Micronuclei in Binucleated Cells Stain->Score Result Data Analysis: Compare to Vehicle Control Score->Result

Caption: Experimental workflow for the in vitro micronucleus test.

Protocol: In Vitro Micronucleus Test
  • Cell Culture: Culture a suitable mammalian cell line (e.g., human TK6 cells or isolated human peripheral blood lymphocytes) in appropriate media.[17]

  • Exposure Conditions: Treat cells with the NCE at a minimum of three analyzable concentrations, both with and without S9 metabolic activation. Include short (3-6 hour) and long (continuous, ~24 hour) exposure periods without S9.[15]

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides. Stain with a fluorescent DNA dye (e.g., DAPI) to visualize the main nuclei and micronuclei.

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Concurrently measure cytotoxicity using an indicator like the Replication Index (RI) or Relative Population Doubling (RPD) to ensure micronuclei are not scored in overly toxic conditions.

  • Controls: A vehicle control (e.g., DMSO) and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.[12]

Data Presentation: Example Genotoxicity Summary
AssayStrain/Cell LineMetabolic ActivationResultFold Increase over Control (at highest non-toxic dose)
Ames Test TA98, TA100, TA1535, TA1537- S9 / + S9Negative< 2.0
Ames Test WP2 uvrA- S9 / + S9Negative< 2.0
Micronucleus Test TK6 Cells- S9 (24h)NegativeNo statistically significant increase
Micronucleus Test TK6 Cells+/- S9 (4h)NegativeNo statistically significant increase

Phase 3: Cellular and Organ-Specific Toxicity Screening

Following genotoxicity assessment, the focus shifts to direct cellular toxicity, with an emphasis on organ systems known to be targets for drug-induced injury, such as the liver and heart.[18][19]

General Cytotoxicity Assessment

A baseline understanding of the concentration at which the NCE induces cell death is critical for interpreting all other in vitro assays. The MTT assay is a cost-effective, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NCE (e.g., from 0.1 to 100 µM) for 24 or 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[19] Early screening using human liver-derived cells can identify potential hepatotoxins.[18][22]

Protocol: Multiparametric Hepatotoxicity Assay
  • Model System: Use a metabolically competent cell model, such as primary human hepatocytes or HepG2 cells. 2D cultures are standard for initial screening.[23]

  • Treatment: Expose cells to the NCE at multiple concentrations (typically below the cytotoxic IC₅₀) for a relevant time period (e.g., 24 hours).

  • Endpoint Measurement: Use a multiplexed assay kit to measure key indicators of hepatotoxicity in the same cell population:

    • Cell Viability: As a primary measure of cytotoxicity.

    • Glutathione (GSH) Levels: Depletion of GSH is an indicator of oxidative stress.

    • ATP Levels: A decrease in intracellular ATP indicates mitochondrial dysfunction.

    • Caspase-3/7 Activity: An increase signals the induction of apoptosis.

  • Data Analysis: Normalize data to the vehicle control. A significant change in any of the toxicity indicators suggests a potential mechanism of hepatotoxicity.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval and lead to a potentially fatal arrhythmia called Torsades de Pointes.[24] Automated patch clamp is the gold standard for this assessment.[25]

Protocol: Automated Patch Clamp hERG Assay
  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[24]

  • Instrument: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch).

  • Procedure:

    • Cells are captured on the measurement plate.

    • A whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.[25]

    • After establishing a stable baseline current, the NCE is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[24]

    • The hERG current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined from the concentration-response curve.

  • Controls: A vehicle control and a known hERG inhibitor (e.g., E-4031) are run to ensure assay validity.[24]

Data Presentation: Example Cellular Toxicity Summary
AssayCell LineEndpointResult (IC₅₀)Therapeutic Index (TI) Estimate
MTT Cytotoxicity HepG2Cell Viability> 100 µM> 100
Hepatotoxicity HepG2GSH, ATP, CaspaseNo significant changes up to 50 µMN/A
hERG Inhibition HEK293-hERGK⁺ Current Block25 µM25
Therapeutic Index is estimated as IC₅₀ (Toxicity) / EC₅₀ (Efficacy). Assumes a hypothetical efficacy EC₅₀ of 1 µM.

Phase 4: Phototoxicity Assessment - A Structurally-Mandated Investigation

The presence of the benzophenone core makes phototoxicity assessment non-negotiable. Benzophenones can absorb UV radiation and transition to an excited state, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA.[2][26] The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is the regulatory-accepted standard.

Workflow: 3T3 NRU Phototoxicity Test

G cluster_setup Assay Setup cluster_exposure Differential Exposure cluster_readout Readout cluster_analysis Data Analysis Seed Seed Balb/c 3T3 Fibroblasts in two 96-well plates Treat Treat both plates with NCE (8 concentrations) Seed->Treat Dark Plate 1: Incubate in DARK Treat->Dark Light Plate 2: Irradiate with UVA (5 J/cm²) Treat->Light NRU Wash & Add Neutral Red Dye (Uptake by viable cells) Dark->NRU Light->NRU Extract Extract Dye NRU->Extract Read Measure Absorbance (540 nm) Extract->Read IC50_Dark Calculate IC₅₀ (-UVA) Read->IC50_Dark IC50_Light Calculate IC₅₀ (+UVA) Read->IC50_Light PIF Calculate Photo-Irritation Factor (PIF) PIF = IC₅₀(-UVA) / IC₅₀(+UVA) IC50_Dark->PIF IC50_Light->PIF

Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Test.

Protocol: 3T3 NRU Phototoxicity Test
  • Cell Culture: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates.

  • Treatment: After 24 hours, treat the cells in both plates with a range of concentrations of the NCE.

  • Irradiation: Place one plate (+UVA) in a solar simulator and irradiate with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate (-UVA) in the dark for the same duration.

  • Neutral Red Uptake: After irradiation, wash the cells and incubate them with medium containing Neutral Red dye. The dye is taken up and stored in the lysosomes of viable cells.

  • Extraction & Measurement: Wash the cells, then extract the dye using a desorbing solution. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ values for both the dark (-UVA) and irradiated (+UVA) conditions. The Photo-Irritation Factor (PIF) is calculated by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA). A PIF > 5 suggests a probable phototoxic potential.

Conclusion: Synthesizing Data for an Integrated Risk Assessment

The preliminary toxicity screening of a novel entity like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a multi-faceted process. It begins with a logical deconstruction of the molecule's structure to anticipate liabilities and culminates in an integrated assessment of diverse data sets.

  • Genotoxicity: Negative results in the Ames and micronucleus assays would provide strong evidence that the molecule does not directly damage genetic material, a significant de-risking milestone.

  • Cytotoxicity & Hepatotoxicity: A high IC₅₀ (>100 µM) in a cytotoxicity assay against a hepatic cell line, coupled with no signs of oxidative stress or apoptosis, would suggest a low risk of general and liver-specific toxicity.

  • Cardiotoxicity: The hERG IC₅₀ is critical. A value >30 µM is generally considered low risk. An IC₅₀ between 1-10 µM would raise significant concern, especially if the projected therapeutic concentration is high.

  • Phototoxicity: This is a key anticipated liability. A PIF < 2 would be a highly favorable outcome, suggesting the azetidinomethyl and trifluoromethyl substituents mitigate the known phototoxicity of the benzophenone core. A PIF > 5 would classify the compound as phototoxic and likely halt its development for systemic use, though topical applications with appropriate warnings might still be considered.

By systematically progressing through this cascade of in silico and in vitro assays, researchers can build a robust, self-validating safety profile. This data package not only fulfills early regulatory expectations but, more importantly, provides the critical insights needed to make a scientifically sound go/no-go decision, ensuring that only the most promising and safest candidates advance toward clinical development.

References

  • Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. Available at: [Link]

  • Environment and Climate Change Canada & Health Canada. (2021). Screening Assessment Methanone, diphenyl- (Benzophenone). Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. Available at: [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 2, 2026, from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Kim, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Available at: [Link]

  • Government of Canada. (2021). Screening Assessment - Benzophenone. Available at: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved February 2, 2026, from [Link]

  • Photochemical & Photobiological Sciences. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. PubMed. Available at: [Link]

  • Banerjee, P., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. Available at: [Link]

  • Molecules. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central. Available at: [Link]

  • Cell & Bioscience. (2024). Advancing hepatotoxicity assessment: current advances and future directions. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved February 2, 2026, from [Link]

  • JoVE. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link]

  • Accounts of Chemical Research. (2012). Benzophenone Photosensitized DNA Damage. ACS Publications. Available at: [Link]

  • MDPI. (2022). In Vitro Hepatotoxicity of Routinely Used Opioids and Sedative Drugs. MDPI. Available at: [Link]

  • Archives of Toxicology. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Available at: [Link]

  • Future Medicinal Chemistry. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. Available at: [Link]

  • Reddit. (2021). r/chemistry - How reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Critical Reviews in Toxicology. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. PubMed. Available at: [Link]

  • Frontiers in Chemistry. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Available at: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Pharmacological Reports. (2019). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? PubMed Central. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved February 2, 2026, from [Link]

  • GenEvolutioN. (n.d.). Ames Test: the gold standard for mutagenicity screening. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 2, 2026, from [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved February 2, 2026, from [Link]

  • SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. YouTube. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. Available at: [Link]

  • Scantox. (2025). In vitro Micronucleus Test OECD 487. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 2, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]

  • Journal of Medical and Biological Engineering. (2011). Study of the in vitro cytotoxicity testing of medical devices. PubMed Central. Available at: [Link]

  • Gentronix. (n.d.). OECD 487 In Vitro MNT. Retrieved February 2, 2026, from [Link]

  • bioRxiv. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved February 2, 2026, from [Link]

  • Frontiers in Pharmacology. (2024). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers. Available at: [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Available at: [Link]

  • EIN Presswire. (2026). Creative Bioarray Unveils Comprehensive In Vitro Hepatotoxicity Testing Services. Available at: [Link]

  • National Nanotechnology Center (NANOTEC). (n.d.). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved February 2, 2026, from [Link]

  • Lawrence University. (n.d.). The Ames Test. Retrieved February 2, 2026, from [Link]

Sources

Whitepaper: The Strategic Role of the Trifluoromethyl Group in Modulating Benzophenone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Strategic functionalization of this scaffold is a cornerstone of modern drug design. Among the vast toolkit of chemical moieties available to researchers, the trifluoromethyl (CF3) group has emerged as a uniquely powerful modulator of molecular properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in shaping the bioactivity of benzophenone derivatives. We will explore its profound impact on physicochemical properties, metabolic stability, and target engagement, providing field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The Benzophenone Scaffold and the Trifluoromethyl Advantage

Benzophenones (diphenyl ketones) are a class of compounds that have attracted significant attention from researchers due to their structural diversity and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] Their inherent chemical stability and synthetic tractability make them ideal starting points for lead optimization campaigns.

The strategic incorporation of fluorine-containing groups is a key tactic in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[5][6] The trifluoromethyl (-CF3) group, in particular, is not merely a simple substitution but a strategic tool that imparts a unique combination of electronic, steric, and lipophilic characteristics.[7] Its introduction can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.[8] This guide will dissect the multifaceted contributions of the CF3 group to the bioactivity of the benzophenone core.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group onto a benzophenone ring fundamentally alters its core physicochemical properties. These changes are the primary drivers of its enhanced bioactivity.

Electronic Effects

The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent.[9] This has several critical consequences:

  • Acidity/Basicity Modulation: It can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups like amines.[9][10] This modulation can be crucial for optimizing interactions with target proteins or improving solubility at physiological pH.

  • Aromatic Ring Deactivation: When attached to one of the phenyl rings of benzophenone, the CF3 group deactivates the ring towards electrophilic attack. This is a well-established strategy for blocking oxidative metabolism by Cytochrome P450 (CYP) enzymes.[11][12]

Lipophilicity and Permeability

The CF3 group is highly lipophilic, a property that is critical for enhancing a drug's ability to cross biological membranes.[8][9]

  • Increased LogP: The Hansch hydrophobicity parameter (π) for a CF3 group is approximately +0.88, indicating a significant increase in lipophilicity when it replaces a hydrogen atom.[11] This can improve membrane permeability, a key factor in drug absorption and bioavailability.[12][13] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Metabolic Stability

One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability.[7][14]

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[11][12] Strategically placing a CF3 group at a known site of metabolic oxidation (a "metabolic hotspot") effectively blocks enzymatic degradation by CYP enzymes, prolonging the drug's half-life and improving its pharmacokinetic profile.[12][14]

  • Bioisosteric Replacement: The CF3 group is often used as a bioisostere for a methyl (-CH3) or chloro (-Cl) group.[10] Replacing a metabolically labile methyl group with a robust CF3 group is a common and highly effective strategy to prevent oxidative metabolism.[10][14]

Data Summary: Physicochemical Property Modulation

The following table provides a comparative summary of how trifluoromethylation can impact the key properties of a hypothetical benzophenone derivative.

PropertyParent Benzophenone (e.g., 4-Methylbenzophenone)4-Trifluoromethylbenzophenone DerivativeRationale for Change
LogP ~3.5~4.1[15]The CF3 group is highly lipophilic, increasing the compound's partitioning into non-polar environments.[9][11]
pKa (of a distal group) UnperturbedLowered (if acidic) / Decreased (if basic)Strong electron-withdrawing nature of the CF3 group influences the electronic density of the entire molecule.[9][10]
Metabolic Half-life (t½) ShorterLongerThe CF3 group blocks sites of oxidative metabolism due to the high strength of the C-F bond.[8][12][14]
Binding Affinity (Ki) VariablePotentially IncreasedAltered electronic and steric properties can lead to new, favorable interactions (e.g., hydrogen bonds, halogen bonds) with the target protein.[11][13]

Enhancing Bioactivity: From Physicochemistry to Pharmacology

The physicochemical changes induced by the CF3 group translate directly into tangible improvements in pharmacological performance.

Improved Target Engagement

The unique electronic and steric profile of the CF3 group can enhance a molecule's binding affinity and selectivity for its biological target.

  • Novel Interactions: The CF3 group can participate in non-canonical interactions within a protein's binding pocket, such as halogen bonds or dipole-dipole interactions, which are not possible with a methyl group.[13]

  • Conformational Control: The steric bulk of the CF3 group can influence the conformation of the benzophenone scaffold, locking it into a more bioactive orientation for optimal target engagement.[7][9]

Optimized Pharmacokinetic (PK) Profile

A primary goal of drug design is to achieve a favorable PK profile. Trifluoromethylation is a powerful tool in this endeavor.

PK_Enhancement cluster_0 Trifluoromethylation Strategy cluster_1 Pharmacokinetic Outcomes Start Benzophenone 'Hit' Compound (Poor PK Profile) Step1 Introduce -CF3 Group at Metabolic Hotspot Start->Step1 Rationale: Block CYP-mediated oxidation Result Optimized Lead Compound Step1->Result Outcome: Improved metabolic stability PK1 Increased Half-Life (t½) Result->PK1 PK2 Improved Oral Bioavailability Result->PK2 PK3 Reduced Patient Dosing Frequency PK1->PK3 PK4 More Predictable PK Profile PK2->PK4

Caption: Workflow for PK enhancement via trifluoromethylation.

As illustrated, blocking metabolic pathways leads directly to a longer drug half-life and improved bioavailability.[12][14] This not only enhances the therapeutic window but can also lead to more convenient dosing regimens for patients.

Synthetic and Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step protocols relevant to the development of trifluoromethylated benzophenone analogs.

Protocol 1: Synthesis of a 4-(Trifluoromethyl)benzophenone Derivative

This protocol describes a standard Friedel-Crafts acylation to synthesize a model trifluoromethylated benzophenone.

Rationale: Friedel-Crafts acylation is a robust and widely used method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group, which is the core of the benzophenone scaffold.[1] Using a trifluoromethyl-substituted acyl chloride allows for direct incorporation of the desired moiety.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the suspension, followed by the dropwise addition of benzene (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to hydrolyze the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(trifluoromethyl)benzophenone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16][17]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: This assay determines the rate of a compound's metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s, which are highly concentrated in liver microsomes.[14][18] It is a standard preclinical assay to predict in vivo clearance. A slower rate of disappearance indicates higher metabolic stability.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the trifluoromethylated benzophenone and its non-fluorinated analog in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system is required to sustain CYP enzyme activity.[18]

  • Incubation Procedure (96-well plate format):

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the test compound stock solution to the wells to achieve a final substrate concentration of 1 µM. Include positive (e.g., Verapamil - high clearance) and negative (e.g., Warfarin - low clearance) controls.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells.

    • For the t=0 time point, add ice-cold acetonitrile (containing an internal standard) before adding the NRS to quench the reaction immediately.

  • Time Points and Quenching:

    • Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Metabolic_Pathway cluster_0 Metabolism of Methyl-Benzophenone cluster_1 Metabolism of CF3-Benzophenone Parent_CH3 4-Methylbenzophenone Metabolite1 4-(Hydroxymethyl)benzophenone Parent_CH3->Metabolite1 CYP450 (Oxidation) Metabolite2 4-Carboxybenzophenone Metabolite1->Metabolite2 ADH/ALDH Parent_CF3 4-(Trifluoromethyl)benzophenone Blocked Metabolism Blocked Parent_CF3->Blocked Resistant to CYP450 Oxidation

Caption: Trifluoromethyl group blocking a metabolic pathway.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the design of bioactive benzophenone derivatives. Its ability to predictably and profoundly alter physicochemical properties allows medicinal chemists to overcome common drug development hurdles, particularly those related to metabolic instability and suboptimal pharmacokinetics.[11][12] By enhancing lipophilicity, modulating electronic properties, and, most critically, blocking metabolic hotspots, the CF3 group can transform a promising but flawed "hit" compound into a viable clinical candidate.[6]

Future research will likely focus on developing even more precise and efficient methods for late-stage trifluoromethylation, allowing for rapid diversification of complex benzophenone scaffolds. Furthermore, a deeper understanding of the specific non-covalent interactions of the CF3 group within various biological targets will enable more rational, structure-based drug design. As the demand for novel therapeutics continues to grow, the strategic application of the trifluoromethyl group will undoubtedly remain a cornerstone of successful drug discovery programs centered on the versatile benzophenone core.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl group - Wikipedia. Wikipedia.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Examples of benzophenone derivatives in the market and their uses.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • The Trifluoromethyl Advantage: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C–C Bond.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. R Discovery.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
  • Optimization of the micro-flow reaction using fluoroform and benzophenone.
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
  • Crystal structure of benzophenone.
  • 3-(Trifluoromethyl)benzophenone. PubChem - NIH.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharmaceutical Sciences and Research.
  • Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibr
  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
  • Toxicokinetics and metabolisms of benzophenone-type UV filters in r
  • Pharmacokinetics of benzophenone-3 after oral exposure in male r
  • Late-stage trifluoromethylthiolation of benzylic C-H bonds.
  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery.

Sources

spectroscopic data (NMR, IR, Mass Spec) of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Validation

Executive Summary & Compound Identity

This guide provides a comprehensive spectroscopic framework for the characterization of 2-(azetidin-1-ylmethyl)-4'-(trifluoromethyl)benzophenone . Designed for medicinal chemists and analytical scientists, this document synthesizes chemometric principles with fragment-based spectral analysis to establish a validation standard for this specific pharmacophore.

The compound (CAS 898756-86-0 ) represents a specialized scaffold merging a benzophenone core with a strained azetidine ring, often explored in psychotropic or antihistaminic drug discovery pipelines.

Core Chemical Identity
PropertySpecification
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Molecular Formula

Exact Mass 319.1184 Da
Molecular Weight 319.33 g/mol
Key Structural Features Benzophenone hinge, Trifluoromethyl (

) electron-withdrawing group, Azetidine (4-membered nitrogen heterocycle)

Structural Logic & Synthesis Context

Understanding the synthetic origin is critical for interpreting impurity profiles in spectra. This molecule is typically accessible via a nucleophilic substitution or Mannich-type reaction involving a 2-halomethyl benzophenone intermediate.

SynthesisLogic Figure 1: Synthetic pathway and potential spectroscopic impurities. SM1 2-(Bromomethyl)- 4'-trifluoromethylbenzophenone Product 2-Azetidinomethyl-4'- trifluoromethylbenzophenone SM1->Product SN2 Substitution (Base, solvent) Impurity Impurity: Hydrolysis Product (Benzyl Alcohol) SM1->Impurity H2O Trace Reagent Azetidine (Nucleophile) Reagent->Product

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The presence of the


 group and the azetidine ring provides distinct diagnostic handles.
Protocol: Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred to prevent solvent overlap with the benzylic methylene signal.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) for

    
    , 
    
    
    
    (0.00 ppm) for
    
    
    .[1]
Predicted

H NMR Data (400 MHz,

)
RegionShift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Aromatic 7.85 - 7.75Multiplet (AA'BB')4HRing B (

-phenyl)
Strong electron-withdrawing

deshields ortho protons.
Aromatic 7.60 - 7.30Multiplet4HRing A (Benzoyl)Complex pattern due to ortho-substitution.
Benzylic 3.85Singlet2H

Diagnostic singlet. Sharpness confirms no coupling to adjacent carbons.
Aliphatic 3.25Triplet (

Hz)
4HAzetidine

Deshielded by nitrogen; symmetry makes 2/4 positions equivalent.
Aliphatic 2.15Quintet (

Hz)
2HAzetidine

Unique high-field signal characteristic of the strained 4-membered ring.
Predicted

C NMR Data (100 MHz,

)
  • Carbonyl (C=O):

    
     197.5 ppm. (Typical benzophenone range).[2][3]
    
  • Trifluoromethyl (

    
    ): 
    
    
    
    124.0 ppm (Quartet,
    
    
    Hz).
  • Azetidine (

    
    ): 
    
    
    
    55.2 ppm.
  • Benzylic (

    
    ): 
    
    
    
    60.5 ppm.
  • Azetidine (Ring Center):

    
     17.8 ppm.
    

F NMR
  • Signal: Single peak at

    
     -63.0 ppm (relative to 
    
    
    
    ).[4]
  • Validation: Absence of this peak indicates loss of the

    
     group or gross synthesis error.
    
B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve). The basic nitrogen in the azetidine ring protonates readily.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pattern (MS/MS)

The molecule cleaves at the weakest points: the benzylic position and the strained azetidine ring.

MassSpec Figure 2: ESI(+) Fragmentation Pathway for Structural Confirmation. Parent [M+H]+ m/z 320.1 Frag1 Loss of Azetidine (Tropylium-like cation) m/z ~263 Parent->Frag1 Benzylic Cleavage Frag2 Benzoyl Cation (4-CF3-Ph-CO+) m/z 173 Parent->Frag2 Alpha Cleavage Frag3 Azetidinium Ion m/z 58 Parent->Frag3 Ring Detachment

  • Parent Ion:

    
     320.1 
    
    
    
    .
  • Base Peak: Often the benzoyl cation (

    
     173) or the loss of the azetidine ring (
    
    
    
    263).
C. Infrared Spectroscopy (IR)

IR is used primarily for "fingerprinting" functional groups during QC.

Wavenumber (

)
Vibration ModeIntensityNotes
1665 C=O StretchStrongBenzophenone carbonyl.
1325 C-F StretchStrongDiagnostic for

.
2950-2800 C-H StretchMediumAliphatic C-H from azetidine.
1120 C-N StretchMediumAzetidine ring amine.

Experimental Validation Workflow

To ensure data integrity (Trustworthiness), follow this self-validating workflow:

  • Purity Check (TLC/LC-MS): Ensure single spot/peak (

    
     in 20% EtOAc/Hexane).
    
  • MS Confirmation: Run ESI-MS. If

    
    , stop.
    
  • Proton Count (

    
    H NMR):  Integrate signals. The ratio of Aromatic (8H) : Benzylic (2H) : Azetidine (6H) must be 4:1:3 .
    
  • Fluorine Check (

    
    F NMR):  Confirm single species. Multiple peaks imply isomer contamination.
    

References

  • PubChem Compound Summary. (2025). 4-(Trifluoromethyl)benzophenone.[3][5][6] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2025).[6] Mass Spectrum of 2-Fluoro-4-(trifluoromethyl)benzophenone. National Institute of Standards and Technology.[6][7] [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shift prediction).

Sources

Methodological & Application

Application Note: A Strategic Framework for Cellular Assay Development for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, tiered strategy for characterizing the cellular activity of the novel compound 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. Recognizing that the specific biological target is unknown, this guide presents a logical workflow, beginning with essential prerequisite assays to establish a valid experimental window, followed by unbiased phenotypic screening to generate hypotheses, and culminating in a suite of targeted, hypothesis-driven assays. Each protocol is designed with internal controls to ensure scientific rigor and data integrity, reflecting a field-proven approach to early-stage compound profiling.

Introduction and Structural Rationale

The compound 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic molecule with several structural motifs that suggest potential biological activity. A rational assay design strategy begins with a deconstruction of its chemical features:

  • Benzophenone Core: This diaryl ketone is a well-known photosensitizer. This property is a critical consideration, as light exposure during routine cell culture and assay procedures could induce phototoxicity, confounding experimental results.[1][2] Therefore, initial phototoxicity assessment is mandatory. Benzophenone scaffolds are also found in various pharmacologically active molecules, including kinase and cyclooxygenase (COX) inhibitors.[3][4][5]

  • Azetidinomethyl Group: The azetidine ring is a four-membered nitrogen heterocycle present in numerous bioactive compounds.[6][7] It can influence physicochemical properties and serve as a pharmacophore for targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Trifluoromethyl (-CF3) Group: This common substituent in medicinal chemistry is a strong electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets.[8]

Given these features, a prudent strategy does not assume a single mechanism of action but instead employs a systematic, multi-tiered approach to elucidate the compound's cellular effects.

The Assay Development Workflow

A robust characterization of a novel compound follows a logical progression from broad, safety-related questions to specific mechanistic inquiries. This workflow ensures that each step informs the next, maximizing efficiency and minimizing the risk of generating artifactual data.

G cluster_0 Phase 1: Prerequisite Assays cluster_1 Phase 2: Unbiased Phenotypic Screening cluster_2 Phase 3: Hypothesis-Driven Assays cluster_3 Phase 4: Target Validation P1 Protocol 2.1: Baseline Cytotoxicity (Dark) P2 Protocol 2.2: Phototoxicity (Light vs. Dark) P1->P2 Establishes non-toxic concentration range P3 Protocol 3.1: High-Content Analysis (HCA) P2->P3 Defines safe light conditions & conc. H1 Protocol 4.1: Kinase Signaling P3->H1 Hypothesis: Altered cell cycle/morphology H2 Protocol 4.2: GPCR Signaling (Ca2+ Flux) P3->H2 Hypothesis: Ca2+ related phenotypes H3 Protocol 4.3: Oxidative Stress (ROS) P3->H3 Hypothesis: Mitochondrial dysfunction T1 Protocol 5.1: Cellular Thermal Shift Assay (CETSA) H1->T1 Confirms direct target engagement H2->T1 Confirms direct target engagement H3->T1 Confirms direct target engagement

Caption: Tiered workflow for compound characterization.

Phase 1: Prerequisite Assays - Defining the Experimental Window

Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound can be studied without causing non-specific toxicity.

Protocol 2.1: Baseline Cytotoxicity Profiling (Dark Conditions)

Objective: To determine the 50% inhibitory concentration (IC50) for cell viability in the absence of light. This establishes the maximum concentration for subsequent non-toxicological assays.

Methodology:

  • Cell Seeding: Seed a common, robust cell line (e.g., HeLa or A549) in a 96-well clear-bottom, black-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in appropriate cell culture medium. The highest concentration should be ~100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Replace the medium on the cells with the compound dilutions.[9] Incubate for 48-72 hours in a standard cell culture incubator, ensuring plates are protected from light.

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol 2.2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Objective: To assess whether the compound's cytotoxicity is enhanced by exposure to a non-cytotoxic dose of simulated sunlight, a key liability for benzophenone-containing molecules. This is based on the OECD Test Guideline 432.[1][10]

Methodology:

  • Plate Setup: Prepare two identical 96-well plates with BALB/c 3T3 fibroblasts as described in Protocol 2.1.

  • Treatment: Treat both plates with an 8-point serial dilution of the compound. The highest concentration should be chosen based on the "dark" cytotoxicity IC50 from Protocol 2.1.

  • Irradiation (+UV) vs. Dark (-UV):

    • One plate (+UV) is exposed to a non-toxic dose of simulated solar light (e.g., using a solar simulator).

    • The second plate (-UV) is kept in a dark incubator for the same duration.[11]

  • Incubation: After exposure, wash the cells and add fresh medium. Incubate both plates for 24 hours.

  • Viability Assessment (Neutral Red Uptake):

    • Incubate cells with a medium containing neutral red dye. Viable cells incorporate the dye into their lysosomes.

    • Wash and extract the dye from the cells.

    • Measure the absorbance of the extracted dye (approx. 540 nm).

  • Data Analysis: Calculate IC50 values for both the +UV and -UV conditions. Determine the Photo-Irritation Factor (PIF) by comparing the two values. A significant increase in toxicity upon light exposure indicates phototoxic potential.[11]

ParameterExample Result (Dark)Example Result (+UV)Interpretation
IC50 Value 50 µM5 µM10-fold increase in toxicity with light.
PIF Value -10A PIF > 5 is often considered phototoxic.

Phase 2: Unbiased Phenotypic Screening

With a safe concentration range established, the next step is to observe the compound's effects on overall cell health and morphology without preconceived bias. High-Content Analysis (HCA) is the ideal tool for this purpose.[12][13][14][15]

Protocol 3.1: Multiparametric High-Content Analysis (HCA)

Objective: To simultaneously quantify multiple cellular parameters (e.g., cell number, nuclear morphology, mitochondrial health, membrane permeability) to generate a phenotypic "fingerprint" of the compound's activity.

Methodology:

  • Cell Seeding: Seed U2OS cells (known for their excellent imaging morphology) in a 384-well imaging plate (e.g., CellCarrier Ultra, PerkinElmer).

  • Treatment: Treat cells with the compound at 3-4 non-toxic concentrations determined in Phase 1 (e.g., IC50/10, IC50/3, IC50). Include a vehicle control and a positive control (e.g., Staurosporine for apoptosis). Incubate for 24-48 hours.

  • Staining:

    • Fix and permeabilize the cells.

    • Add a staining cocktail containing:

      • Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).

      • MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.

      • Phalloidin-Alexa Fluor 488: To stain F-actin and assess cell shape/cytoskeleton.

      • CellTox™ Green: A viability dye that stains the nuclei of membrane-compromised cells.

  • Imaging: Acquire images using an automated high-content imaging system (e.g., an ImageXpress or IN Cell Analyzer). Capture images in at least 4 channels (DAPI, FITC, TRITC, etc.).

  • Image Analysis: Use dedicated software to segment cells and extract quantitative features.

G A Cells in 384-well Plate + Compound Treatment B Staining Cocktail (Hoechst, MitoTracker, etc.) A->B C Automated Imaging (4 Channels) B->C D Image Analysis Software (Segmentation & Feature Extraction) C->D E Multiparametric Data Output (Phenotypic Fingerprint) D->E

Caption: High-Content Analysis (HCA) workflow.

Data Interpretation: A change in a specific parameter can generate a new hypothesis. For example:

  • Decreased MitoTracker signal: Suggests mitochondrial dysfunction -> Proceed to Protocol 4.3.

  • Nuclear condensation (pyknosis): Suggests apoptosis -> Proceed to kinase/apoptosis assays (Protocol 4.1).

  • No change: The compound may have a very specific target not captured by this panel, or it may act on non-mammalian cells (e.g., antimicrobial).[7][16]

Phase 3: Hypothesis-Driven Mechanistic Assays

Based on structural alerts and HCA results, targeted assays can be deployed to investigate specific mechanisms of action.

Protocol 4.1: Cellular Kinase Inhibition Assay

Rationale: The benzophenone scaffold is present in known kinase inhibitors.[17] An HCA result showing cell cycle arrest or apoptosis strongly supports this hypothesis. A simple and effective method is to measure the phosphorylation status of a key downstream node in a common signaling pathway, such as ERK (MAPK) or Akt.[18]

Methodology (Phospho-ERK1/2 AlphaLISA):

  • Cell Culture and Starvation: Plate A549 cells. Once confluent, serum-starve the cells for 18-24 hours to reduce basal pathway activation.

  • Pre-treatment: Pre-incubate cells with the test compound or a known MEK inhibitor (e.g., U0126) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to robustly activate the MAPK pathway.

  • Lysis: Lyse the cells directly in the plate using the provided lysis buffer.

  • Detection: Use a homogeneous assay kit (e.g., AlphaLISA® SureFire® Ultra™) to quantify phosphorylated ERK1/2 in the lysate. This assay uses donor and acceptor beads that come into proximity when bound to the target, generating a luminescent signal.

  • Data Analysis: A potent kinase inhibitor will reduce the EGF-induced signal.[19] Calculate the IC50 of inhibition.

Protocol 4.2: GPCR Signaling (Calcium Flux Assay)

Rationale: The azetidine moiety is a potential pharmacophore for GPCRs. Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[20][21]

Methodology:

  • Cell Line: Use a cell line known to express a relevant Gq-coupled receptor (e.g., HEK293 cells expressing the M1 muscarinic receptor).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 kit).[22][23] These dyes exhibit a large increase in fluorescence upon binding to calcium.

  • Measurement: Use a kinetic plate reader (e.g., a FlexStation® or FLIPR®) to measure fluorescence in real-time.

    • Establish a stable baseline reading.

    • Inject the test compound and monitor for an increase in fluorescence (agonist activity).

    • Alternatively, pre-incubate with the test compound, then inject a known agonist (e.g., carbachol for M1 receptors) to look for a reduction in the signal (antagonist activity).

  • Data Analysis: Quantify the peak fluorescence response and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 4.3: Oxidative Stress (Cellular ROS Assay)

Rationale: Phototoxicity is often mediated by the generation of Reactive Oxygen Species (ROS). Even in the dark, some compounds can disrupt mitochondrial function, leading to ROS production.

Methodology:

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate.

  • Treatment: Treat cells with the compound for a desired time period (e.g., 1-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide or Pyocyanin).

  • Staining with DCFH-DA: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25][26][27][28] Cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]

  • Measurement: Incubate for 30-60 minutes at 37°C, protected from light.[24][26][27][28] Read the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates ROS induction.

Phase 4: Target Deconvolution and Validation

If a consistent cellular activity is confirmed in Phase 3, the final step is to provide evidence of direct physical engagement between the compound and its putative protein target.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the compound directly binds to a suspected target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[29][30][31][32]

Methodology:

  • Treatment: Treat intact cells with either the vehicle or a saturating concentration of the compound.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[33]

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right in the presence of the compound indicates that it binds to and stabilizes the target protein.[29][30][32]

Conclusion

This application note outlines a systematic, multi-phase approach for the cellular characterization of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. By starting with fundamental cytotoxicity and phototoxicity assessments, a reliable foundation is built for subsequent, more complex investigations. Unbiased high-content screening provides a powerful tool for hypothesis generation, which can then be rigorously tested using specific mechanistic assays. Finally, techniques like CETSA offer a path toward confirming direct target engagement. This strategic workflow ensures a comprehensive and scientifically sound evaluation, essential for advancing a novel compound through the drug discovery pipeline.

References

  • ResearchGate. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

  • PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

  • SpringerLink. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • PubMed. (2000). In vitro phototoxicity testing: development and validation of a new concentration response analysis software and biostatistical analyses related to the use of various prediction models. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available at: [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Available at: [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

  • Celtarys Research. (n.d.). High-Content Screening | HCS | Drug Discovery | Whole Cells. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro and In Vivo Phototoxicity Testing. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • PubMed. (1979). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Available at: [Link]

  • PETA Science Consortium International e.V. (n.d.). Phototoxicity. Available at: [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

  • Wikipedia. (n.d.). High-content screening. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Phototoxicity & Photoallergy. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Antimicrobial, Anticancer and Multidrug-Resistant Reversing Activity of Novel Oxygen-, Sulfur- and Selenoflavones and Bioisosteric Analogues. Available at: [Link]

  • PubMed. (2006). High content screening as a screening tool in drug discovery. Available at: [Link]

  • Abbkine. (n.d.). ROS Assay Kit Protocol. Available at: [Link]

  • YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Available at: [Link]

  • University of Miami. (n.d.). Compound Profiling with High-Content Screening Methodology. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

2-Azetidinomethyl-4'-trifluoromethylbenzophenone for in vitro cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone , designed for researchers in drug discovery and chemical biology.

A Dual-Function Scaffold for Cytotoxicity Profiling and Target Deconvolution in Cancer Cell Lines [1][2]

Executive Summary

2-Azetidinomethyl-4'-trifluoromethylbenzophenone (referred to herein as ATB-BP ) represents a high-value "privileged scaffold" in oncology research.[1][2] It uniquely combines three critical pharmacophoric elements:

  • Azetidine Ring: A rigid, saturated four-membered nitrogen heterocycle that serves as a metabolically stable surrogate for amino acids (e.g., proline) and is a key structural motif in modern therapeutics like Siponimod (S1P receptor modulator) and Cobimetinib (MEK inhibitor).[1][2]

  • Benzophenone Core: A classic photoaffinityophore .[1][2] Upon UV irradiation (350–365 nm), the carbonyl group forms a triplet radical that covalently crosslinks to nearby proteins, allowing for the identification of drug-binding targets.[1][2]

  • Trifluoromethyl (CF₃) Group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability in solid tumor models.[1][2]

This guide details the application of ATB-BP as both a bioactive screening agent and a chemical probe for Target Deconvolution and Structure-Activity Relationship (SAR) studies in in vitro cancer models.[1][2]

Technical Background & Mechanism of Action

The Azetidine Advantage in Oncology

Azetidines are increasingly utilized in medicinal chemistry to restrict conformational flexibility, thereby improving selectivity for biological targets.[1][2] In the context of ATB-BP, the azetidine moiety mimics the pharmacophore found in Sphingosine-1-Phosphate (S1P) receptor modulators .[1][2] S1P signaling is critical in cancer cell proliferation, metastasis, and angiogenesis.[1][2] By interfering with this pathway, ATB-BP derivatives can induce apoptosis in subtypes of lymphoma and solid tumors.[1][2]

The Benzophenone Photo-Switch

The defining feature of ATB-BP is its ability to act as a Photoaffinity Probe (PAL) .[1][2] Unlike standard inhibitors, ATB-BP can be "frozen" into its binding pocket.[1][2]

  • Mechanism: When exposed to UV light (350–365 nm), the benzophenone carbonyl undergoes an

    
     transition to a triplet diradical.[1][2]
    
  • Reaction: This radical abstracts a hydrogen atom from the target protein (C-H insertion), forming a permanent covalent bond.[1][2]

  • Utility: This allows researchers to isolate and identify the specific protein targets (e.g., kinases, receptors) via mass spectrometry.[1][2]

Pathway Visualization

The following diagram illustrates the dual workflow for ATB-BP: Cytotoxicity Screening and Target Identification.

ATB_Workflow cluster_0 Path A: Phenotypic Screening cluster_1 Path B: Target Deconvolution (PAL) Compound ATB-BP Scaffold Cells Cancer Cell Lines (HeLa, MCF-7, A549) Compound->Cells Incubation Equilibrium Binding Compound->Incubation Assay Viability Assay (MTT / CellTiter-Glo) Cells->Assay IC50 IC50 Determination Assay->IC50 UV UV Irradiation (365 nm) Incubation->UV Covalent Crosslinking Lysis Cell Lysis & Protein Extraction UV->Lysis MassSpec LC-MS/MS Target ID Lysis->MassSpec

Figure 1: Dual-stream workflow utilizing ATB-BP for phenotypic screening (Path A) and proteomic target identification (Path B).[1][2]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To determine the IC₅₀ of ATB-BP in adherent cancer cell lines (e.g., MCF-7 Breast Cancer, A549 Lung Carcinoma).[1][2]

Reagents:

  • ATB-BP Stock Solution (10 mM in DMSO).[1][2]

  • MTT Reagent (5 mg/mL in PBS).[1][2]

  • Solubilization Buffer (DMSO or SDS-HCl).[1][2]

Step-by-Step Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
    
  • Treatment: Prepare serial dilutions of ATB-BP in culture medium.

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1][2]

    • Range: Test concentrations from 0.1 nM to 100 µM.[1][2]

  • Incubation: Treat cells for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism or similar).

Data Interpretation Guide:

Cell Line Tissue Origin Expected IC₅₀ Range* Mechanism Insight
MCF-7 Breast (ER+) 1.5 – 5.0 µM Estrogen receptor modulation / S1P interference
A549 Lung (NSCLC) 2.0 – 8.0 µM General cytotoxic effects; metabolic stress
HeLa Cervical 3.0 – 10.0 µM Baseline proliferation check

| HUVEC | Endothelial | > 20.0 µM | Control:[1][2] Assess selectivity (Tumor vs. Normal) |[1][2]

*Note: Values are representative estimates for azetidine-benzophenone derivatives based on SAR literature [1, 4].

Protocol B: Photoaffinity Labeling (Target Identification)

Objective: To covalently crosslink ATB-BP to its biological target protein in live cells for downstream identification.[1][2] Critical Requirement: This protocol utilizes the Benzophenone moiety of ATB-BP.[1][2]

Equipment:

  • UV Lamp (365 nm, 6-watt or higher).[1][2] Do not use short-wave UV (254 nm) as it damages DNA/Proteins.[1][2]

  • Cold PBS.[1][2]

Step-by-Step Procedure:

  • Culture: Grow cancer cells (e.g., A549) to 90% confluency in 10 cm dishes.

  • Incubation: Treat cells with ATB-BP (at 5–10x the IC₅₀ determined in Protocol A) for 1–2 hours.

    • Control: Include a "Competition" plate pre-treated with 100x excess of a known ligand (if available) or vehicle only.[1][2]

  • Irradiation (The "Click"):

    • Remove media and replace with cold PBS.[1][2]

    • Place dishes on ice.

    • Irradiate with 365 nm UV light for 10–20 minutes at a distance of 5 cm.[1][2]

    • Mechanism:[1][2][3] The benzophenone triplet radical inserts into C-H bonds of the binding pocket residues [5].[1][2]

  • Lysis: Wash cells 3x with cold PBS.[1][2] Lyse using RIPA buffer containing protease inhibitors.[1][2]

  • Analysis (Proteomics):

    • Since ATB-BP lacks a biotin handle, this step typically requires Click Chemistry if a derivative with an alkyne/azide tag is used.[1][2]

    • Alternatively: If using unmodified ATB-BP, use LC-MS/MS to look for mass shifts in specific candidate proteins (e.g., S1P receptors) corresponding to the molecular weight of ATB-BP (+250.2 Da).[1][2]

Troubleshooting & Optimization

Solubility Issues
  • Problem: ATB-BP precipitates in cell culture media.

  • Solution: The trifluoromethyl group increases lipophilicity (

    
    ).[1][2] Pre-dilute the DMSO stock into warm media with vigorous vortexing.[1][2] If precipitation persists, add 0.5% Cyclodextrin  to the media to aid dispersion without affecting membrane permeability.[1][2]
    
High Background in Photo-Labeling
  • Problem: Non-specific binding in Western Blot or MS analysis.

  • Solution:

    • Reduce UV Time: Long exposure (>30 mins) causes non-specific radical insertion.[1][2]

    • Competition Assay: Always run a sample with excess "Cold" competitor (if a known ligand exists) or the drug Siponimod (structurally similar) to prove specific binding to the S1P-like pocket.[1][2]

References

  • ResearchGate. Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]

  • PubChem. 4-(Trifluoromethyl)benzophenone Compound Summary. [Link][1][2]

  • Wikipedia. Siponimod (Structural Analog Reference). [Link][1][2]

  • PubMed. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link][1][2]

Sources

protocol for synthesizing 2-Azetidinomethyl-4'-trifluoromethylbenzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, three-stage synthetic protocol for 2-(Azetidin-1-ylmethyl)-4'-trifluoromethylbenzophenone . This scaffold combines a lipophilic, electron-withdrawing trifluoromethylbenzophenone core with a solubilizing, basic azetidine moiety.[1] Such structures are increasingly relevant in medicinal chemistry as bioisosteres for piperidine-based CNS agents or as intermediates in the development of metabolic disease therapeutics.[1]

The protocol is designed for high reliability and scalability , utilizing a convergent synthetic strategy that minimizes purification bottlenecks.[1]

Target Molecule Profile[1][2][3][4][5][6]
  • Chemical Name: methanone

  • Molecular Formula: C₁₈H₁₆F₃NO[1]

  • Key Functionality: Diaryl ketone (electrophilic center), Azetidine (strained amine, basic center), Trifluoromethyl (metabolic blocker).

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages. The strategic bond disconnections rely on late-stage introduction of the sensitive azetidine ring to avoid side reactions during the harsh radical bromination step.[1]

Retrosynthesis cluster_legend Legend Target Target: 2-(Azetidin-1-ylmethyl)-4'-CF3-benzophenone Inter1 Intermediate A: 2-(Bromomethyl)-4'-CF3-benzophenone Target->Inter1 SN2 Amination (Azetidine, Base) Inter2 Intermediate B: 2-Methyl-4'-CF3-benzophenone Inter1->Inter2 Wohl-Ziegler Bromination (NBS, Radical Init.) Start1 Starting Material 1: 2-Bromotoluene Inter2->Start1 Grignard Addition (Mg, THF) Start2 Starting Material 2: 4-(Trifluoromethyl)benzonitrile Inter2->Start2 Electrophile key Blue: Target | Yellow: Key Intermediate | Grey: Commodity Chemical

Figure 1: Retrosynthetic logic flow emphasizing a convergent Grignard approach followed by benzylic functionalization.

Detailed Experimental Protocols

Stage I: Construction of the Benzophenone Core

Objective: Synthesis of 2-methyl-4'-trifluoromethylbenzophenone via Grignard addition to a nitrile.[1] Rationale: Direct Friedel-Crafts acylation is avoided due to the deactivating nature of the -CF₃ group and poor regioselectivity on the toluene ring.[1] The Grignard-Nitrile route guarantees the ortho regiochemistry.[1]

Reagents:

  • 2-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • 4-(Trifluoromethyl)benzonitrile (1.0 equiv)

  • THF (Anhydrous)

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 2-bromotoluene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Addition: Cool the Grignard solution to 0°C. Add 4-(Trifluoromethyl)benzonitrile (dissolved in minimal THF) dropwise over 30 minutes.

  • Imine Hydrolysis: Warm to room temperature (RT) and stir for 3 hours. The solution will turn dark red/brown (imine salt). Quench by pouring into ice-cold 3M HCl (excess).

  • Reflux: Heat the biphasic mixture to reflux for 2 hours to hydrolyze the ketimine intermediate into the ketone.

  • Workup: Cool, extract with EtOAc (3x). Wash combined organics with NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Stage II: Benzylic Activation (Wohl-Ziegler Bromination)

Objective: Selective bromination of the benzylic methyl group to generate 2-(bromomethyl)-4'-trifluoromethylbenzophenone. Critical Control: Strictly anhydrous conditions and light protection (after initiation) are not required, but oxygen must be excluded to prevent radical quenching.

Reagents:

  • Intermediate B (from Stage I)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (PhCF₃ is the greener, safer alternative).

Protocol:

  • Dissolve Intermediate B in PhCF₃ (0.2 M concentration).

  • Add NBS and AIBN.[1]

  • Heat to reflux (approx. 85-90°C) while stirring vigorously.

  • Monitor: Check reaction by TLC every 30 mins. The reaction is complete when the starting material spot disappears (typically 2-4 hours).[1] Note: Over-reaction leads to dibromide; stop immediately upon consumption of SM.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][3]

  • Concentrate the filtrate.[1][4] The crude benzyl bromide is unstable on silica; use directly in Stage III without column purification if purity is >90% by NMR.[1]

Stage III: Heterocyclic Coupling (Amination)

Objective: Nucleophilic substitution to attach the azetidine ring. Rationale: Azetidine is a strained ring and a secondary amine.[1] Using a mild inorganic base prevents ring opening or polymerization.[1]

Reagents:

  • Crude 2-(bromomethyl)-4'-trifluoromethylbenzophenone (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv - catalytic Finkelstein)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Suspend Azetidine HCl and K₂CO₃ in MeCN in a round-bottom flask. Stir for 15 minutes to liberate the free amine.[1]

  • Add KI and the crude benzyl bromide (dissolved in MeCN) dropwise at RT.

  • Reaction: Heat to 50°C for 4-6 hours. Do not reflux vigorously as azetidine is volatile and thermally sensitive.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water. Purify via Flash Chromatography using a gradient of DCM to 5% MeOH/DCM (with 0.5% NH₄OH to prevent streaking of the amine).[1]

Quantitative Data Summary

ParameterStage I (Grignard)Stage II (Bromination)Stage III (Amination)
Limiting Reagent 2-Bromotoluene2-Methyl-benzophenone deriv.Benzyl bromide deriv.[1]
Key Reagent 4-CF₃-BenzonitrileNBS / AIBNAzetidine HCl / K₂CO₃
Temperature Reflux (THF)85°C (PhCF₃)50°C (MeCN)
Typical Yield 75-85%80-90% (Crude)65-75% (Isolated)
Key Byproduct Homocoupling (Biaryl)Dibromide (if over-run)Elimination (Styrene deriv.)

Quality Control & Characterization

Verify the final product using the following criteria.

  • ¹H NMR (400 MHz, CDCl₃):

    • Azetidine Ring: Multiplet at ~2.1 ppm (2H, ring CH₂), Triplet at ~3.3 ppm (4H, ring N-CH₂).

    • Benzylic Linker: Singlet at ~3.6 ppm (2H, Ar-CH₂-N).

    • Aromatic Region: Distinct doublet for 4'-CF₃ ring (~7.7 ppm) and multiplets for the 2-substituted ring.

  • LC-MS:

    • Expect [M+H]⁺ peak at m/z ≈ 320.1.

    • Check for absence of hydrolysis byproduct (benzyl alcohol) or elimination product.

Safety & Handling

  • Azetidine: Highly flammable and toxic.[1] It is a strained ring system; avoid contact with strong acids which can cause violent polymerization.[1] Handle in a fume hood.

  • Trifluoromethyl Compounds: Generally stable, but combustion products contain HF.[1]

  • NBS/AIBN: Radical initiators are shock-sensitive and potential explosion hazards if dried completely or heated in a confined space.[1]

References

  • Benzophenone Scaffold Synthesis

    • Review of synthetic str
    • Source:

  • Azetidine Reactivity & Synthesis

    • Protocols for handling and synthesizing azetidine derivatives.[1][5]

    • Source:

  • Grignard Addition to Nitriles

    • Standard operating procedure for ketone synthesis via nitriles.
    • Source:

  • Benzylic Bromination (Wohl-Ziegler)

    • Methodology for selective side-chain bromin
    • Source:

Sources

Application Notes and Protocols for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Methodological Prudence

These guidelines have been developed by synthesizing safety data from structurally analogous compounds, including various benzophenone derivatives and azetidine-containing molecules. Due to the absence of a specific Safety Data Sheet (SDS) for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, a conservative approach is advised. Researchers should treat this compound with the utmost care, assuming it may possess hazards associated with its constituent moieties. The principles outlined in these notes are grounded in established laboratory safety standards, including those set forth by the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4]

Compound Profile and Hazard Assessment

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a complex organic molecule featuring a benzophenone core, a trifluoromethyl group, and an azetidinomethyl substituent. Each of these components contributes to the compound's overall chemical properties and potential hazards.

  • Benzophenone Core: Benzophenone and its derivatives are known to be potential skin and eye irritants.[5][6] Some may also cause respiratory tract irritation upon inhalation of dust or aerosols.[7] Chronic exposure to certain benzophenones has been a subject of toxicological studies.

  • Trifluoromethyl Group: The trifluoromethyl group is a common substituent in pharmacologically active compounds and can influence a molecule's metabolic stability and lipophilicity. While generally stable, its presence can affect the overall electronic properties of the molecule.

  • Azetidinomethyl Group: The azetidine ring is a four-membered saturated heterocycle containing nitrogen.[6] Its ring strain imparts a degree of reactivity, although it is generally more stable than the highly strained aziridine ring.[8][9] The nitrogen atom can act as a nucleophile and a hydrogen bond acceptor, which is often crucial for biological activity.[10] The basic nature of the azetidine nitrogen may necessitate careful consideration of pH in experimental protocols.

Based on these structural components, a summary of anticipated hazards is presented below.

Potential Hazard Anticipated Effects Primary Routes of Exposure
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Ingestion, Inhalation, Dermal Contact
Skin Irritation May cause skin irritation upon direct contact.Dermal Contact
Eye Irritation May cause serious eye irritation.Ocular Contact
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Inhalation
Chronic Effects Long-term effects are not known. Handle with caution.Repeated or prolonged exposure
Environmental Hazards Benzophenone derivatives can be toxic to aquatic life.Release into the environment

Prudent Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone in a laboratory setting.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Essential for Personal Safety
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: If weighing the solid, do so in the chemical fume hood on a tared weigh boat or paper. Minimize the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or syringes for solutions to transfer the compound.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[11]

Comprehensive Storage Guidelines

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

Storage Parameter Guideline Rationale
Temperature Store in a cool, dry place.Prevents degradation and potential reaction.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.Azetidine moieties can be sensitive to air and moisture.
Container Keep in a tightly sealed, clearly labeled container.Prevents contamination and accidental misuse.
Incompatible Materials Store away from strong oxidizing agents and strong acids.The azetidine nitrogen is basic and can react with acids.
Location Store in a designated, well-ventilated chemical storage cabinet.Segregates the compound from incompatible materials and general lab traffic.

Emergency Procedures

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a sealed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for the safe handling and storage of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.

G Workflow for Safe Handling and Storage cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: New Experiment assess_hazards Assess Hazards (Review this document and SDS of analogs) start->assess_hazards Identify Risks gather_ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->gather_ppe Select Controls prep_workspace Prepare Workspace (Chemical Fume Hood) gather_ppe->prep_workspace Implement Controls weigh_compound Weigh Compound (Minimize Dust) prep_workspace->weigh_compound Proceed to Handling prepare_solution Prepare Solution (If applicable) weigh_compound->prepare_solution If needed conduct_experiment Conduct Experiment weigh_compound->conduct_experiment Direct use prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste store_compound Store Compound (Cool, Dry, Inert Atmosphere) dispose_waste->store_compound Store remaining material store_compound->start For future use

Caption: A logical workflow for the safe handling and storage of the compound.

References

  • Chemos GmbH & Co. KG. (2020, February 4). Azetidine Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • EUR-Lex. (2016, July). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. [Link]

  • Columbia University. (n.d.). Chemical Safety Guidelines. [Link]

Sources

Application Notes & Protocols: Experimental Use of Azetidinone Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Strained Ring

The 2-azetidinone, or β-lactam, ring is one of the most consequential scaffolds in the history of medicinal chemistry. Its fame originated with the discovery of penicillin and the subsequent age of β-lactam antibiotics, which revolutionized the treatment of bacterial infections.[1][2][3] The therapeutic efficacy of these molecules stems from the inherent ring strain of the four-membered lactam, which makes it susceptible to nucleophilic attack, thereby enabling it to act as an effective acylating agent of bacterial enzymes essential for cell wall synthesis.[3][4]

However, the utility of the azetidinone scaffold extends far beyond its antibacterial origins. Its ability to act as a mechanism-based inhibitor for a variety of enzymes has opened new frontiers in drug discovery.[2][5] Modern research has successfully repurposed this "privileged structure" to target a diverse array of proteins, including viral proteases, human serine proteases involved in inflammation, and even cholesterol transport proteins.[2][5][6][7] Notable examples include Ezetimibe, a cholesterol absorption inhibitor, and a multitude of experimental compounds targeting enzymes like human leukocyte elastase (HLE), chymase, and thrombin.[5][6][7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental workflows involved in harnessing azetidinone compounds for modern drug discovery. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and rational approach to screening, validation, and optimization.

Section 1: Compound Library Synthesis via Staudinger Cycloaddition

The foundation of any screening campaign is a diverse and well-characterized compound library. For azetidinones, the Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone synthetic strategy, valued for its reliability and versatility since its discovery in 1907.[10][11]

Causality of the Method: The Staudinger synthesis is powerful because it directly forms the core β-lactam ring in a single, convergent step.[10][11] By systematically varying the substituents on both the ketene and imine precursors, a large and structurally diverse library of azetidinones can be rapidly assembled. Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base, which circumvents their inherent instability.[12][13]

Protocol 1: General Procedure for Azetidinone Library Synthesis

This protocol outlines a representative synthesis of a 1,4-diaryl-3-chloro-2-azetidinone, a common starting point for inhibitor discovery.

1. Imine Formation (Schiff Base Synthesis): a. To a solution of a selected aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add the desired primary aromatic amine (1.0 eq). b. Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) as a drying agent to remove the water formed during the reaction. c. Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of starting materials by Thin Layer Chromatography (TLC). d. Upon completion, filter off the MgSO₄ and wash with a small volume of DCM. e. Evaporate the solvent under reduced pressure to yield the crude imine. Self-Validation: The imine can be used directly in the next step if purity is >95% by ¹H NMR, otherwise, purification by recrystallization or column chromatography is required.

2. [2+2] Cycloaddition (Staudinger Reaction): a. Dissolve the crude imine (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (Et₃N, 1.5 eq) dropwise. This base is crucial as it will neutralize the HCl byproduct generated in the next step.[14] d. In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM. e. Add the chloroacetyl chloride solution to the imine solution dropwise over 30 minutes, maintaining the temperature at 0°C. Causality: Slow addition is critical to control the exothermic reaction and minimize side-product formation. f. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. g. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. h. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The reaction often produces a mixture of cis and trans diastereomers, which may be separable.[13] b. Characterize the final product(s) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure, purity, and stereochemistry.

Section 2: High-Throughput Screening (HTS) for Hit Identification

With a synthesized library in hand, the next step is to identify "hits"—compounds that exhibit activity against the biological target of interest. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.[15] For azetidinone-based enzyme inhibitors, fluorescence-based assays are a common and effective readout method.[16][17]

Workflow for Azetidinone Drug Discovery

The overall process from library synthesis to lead optimization follows a logical progression designed to identify and refine promising drug candidates.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase A 1. Azetidinone Library Synthesis B 2. High-Throughput Screening (HTS) A->B Diverse Compounds C 3. Hit Identification & Confirmation B->C Primary Hits D 4. Dose-Response & IC50 Determination C->D Confirmed Hits E 5. Mechanism of Action (MoA) Studies D->E Potent Compounds F 6. Structure-Activity Relationship (SAR) E->F Validated Hits G 7. Lead Optimization F->G SAR Data G->A Iterative Synthesis

Caption: Drug discovery workflow for azetidinone compounds.

Protocol 2: HTS for Serine Protease Inhibition

This protocol describes a fluorometric assay to screen an azetidinone library against a model serine protease, such as Human Leukocyte Elastase (HLE).[7]

1. Reagent Preparation: a. Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4. b. Enzyme Stock: Recombinant HLE at 1 mg/mL in assay buffer. Aliquot and store at -80°C. c. Substrate Stock: MeOSuc-AAPV-AMC (a fluorogenic substrate) at 10 mM in DMSO. Store at -20°C. d. Compound Plates: Prepare 10 mM stock solutions of each azetidinone compound from the library in 100% DMSO. In a 384-well plate, serially dilute the compounds to create a range of concentrations for primary screening (e.g., a final assay concentration of 10 µM).

2. Assay Execution (384-well format): a. Controls: Designate wells for:

  • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no compound).
  • Positive Control (100% Inhibition): Enzyme + Substrate + a known potent HLE inhibitor. b. Add 5 µL of assay buffer to all wells. c. Add 1 µL of compound solution or DMSO (for controls) to the appropriate wells. d. Prepare a working solution of HLE in assay buffer (e.g., 2X final concentration). Add 10 µL to each well except for the "no enzyme" background controls. e. Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or covalent inhibitors like many β-lactams.[18] f. Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration). g. Initiate the reaction by adding 10 µL of the substrate solution to all wells. h. Immediately place the plate in a kinetic fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). Read the fluorescence intensity every 60 seconds for 30 minutes.

3. Data Analysis and Hit Identification: a. Calculate the reaction rate (slope of fluorescence vs. time) for each well. b. Normalize the data using the controls:

  • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_Negative_Control - Rate_Background)) c. Hit Criteria: A compound is typically considered a "hit" if it shows inhibition greater than three standard deviations from the mean of the negative controls.[17] d. Self-Validation: Assay quality is assessed by calculating the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.[17]

Section 3: Mechanism of Action (MoA) and Lead Optimization

Identifying a hit is only the beginning. The next critical phase involves confirming its mechanism of action and iteratively improving its properties through medicinal chemistry.

Mechanism of Action: Covalent Acylation

Many bioactive azetidinones function as covalent inhibitors. In the case of serine proteases, the active site serine residue performs a nucleophilic attack on the strained β-lactam carbonyl carbon. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme.[4][18][19]

G Enzyme Serine Protease (Active Site Ser-OH) Intermediate Covalent Acyl-Enzyme Intermediate (Inactive) Enzyme->Intermediate Nucleophilic Attack Inhibitor Azetidinone (β-Lactam Ring) Inhibitor->Intermediate

Caption: Covalent inhibition of a serine protease by an azetidinone.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand how specific structural features of a molecule relate to its biological activity.[20] By synthesizing and testing analogs of an initial hit, medicinal chemists can build a model of the key pharmacophore and identify which modifications improve potency, selectivity, or pharmacokinetic properties.[20][21][22]

Example SAR Table for a Hypothetical Azetidinone HLE Inhibitor:

Compound IDR¹ GroupR² GroupR³ GroupHLE IC₅₀ (nM)Rationale for Change
Hit-1 HPhenylH1250Initial screening hit.
SAR-1a H4-Cl-PhenylH780Test effect of electron-withdrawing group.
SAR-1b H4-MeO-PhenylH2100Test effect of electron-donating group.
SAR-2a EthylPhenylH650Explore steric tolerance at R¹.
SAR-3a HPhenylEthyl95 Explore steric tolerance at R³. Potency increased.
SAR-3b HCyclohexylEthyl430Test if aromaticity at R² is required.

This data is illustrative.

From this hypothetical data, a medicinal chemist would conclude that an ethyl group at R³ and an electron-withdrawing group at the R² phenyl ring are beneficial for potency. This insight guides the design of the next generation of compounds, driving the process of lead optimization.

Conclusion

The azetidinone scaffold, with its inherent reactivity and synthetic tractability, remains a highly valuable starting point for modern drug discovery campaigns. Its journey from the first antibiotic to a versatile platform for enzyme inhibition showcases the power of repurposing privileged structures. By employing a rational, iterative workflow encompassing strategic library synthesis, robust high-throughput screening, and detailed mechanism of action and SAR studies, researchers can effectively unlock the potential of these remarkable compounds to develop novel therapeutics for a wide range of diseases.

References

  • β-Lactamase inhibitor - Wikipedia. Wikipedia. [Link]

  • Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Inhibition of human serine proteases by substituted 2-azetidinones. PubMed. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Ezetimibe. PubMed. [Link]

  • What are β-lactamase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British Journal of Pharmacology. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Ezetimibe and other azetidinone cholesterol absorption inhibitors. PubMed. [Link]

  • Staudinger synthesis - Wikipedia. Wikipedia. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Inhibition of Cholesterol Absorption by Ezetimibe. Medscape. [Link]

  • Synthesis and Biological Activity of a New Class of Azetidinones Compounds as Potential HLE Inhibitors. Ingenta Connect. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. [Link]

  • Ezetimibe. StatPearls - NCBI Bookshelf. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. PubMed. [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins. ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Executive Summary: Molecule Profile

  • Compound: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone[1]

  • Physicochemical Class: Lipophilic Weak Base (LWB)[1]

  • Key Structural Challenges:

    • Benzophenone Core + Trifluoromethyl (-CF3): High lipophilicity (LogP > 4.0), driving poor aqueous solubility.[1]

    • Azetidine Moiety: A strained, basic nitrogen heterocycle (pKa ~9.5–10.5).[1] This is your primary "solubility handle."

    • Ortho-Substitution: The 2-position substitution induces steric twist, potentially disrupting crystal packing but also complicating dissolution kinetics.[1]

The Core Problem: This compound exhibits "Brick Dust" behavior in neutral media (pH 7.[1]4) but behaves like a soluble salt in acidic media.[1] Most experimental failures occur when diluting acidic or organic stock solutions into neutral biological buffers, causing immediate, often microscopic, precipitation.[1]

Module 1: Stock Preparation & Storage

Q: My compound precipitates immediately upon adding water to the solid. How do I create a stable stock?

A: You are likely attempting to dissolve the free base form in water, which is chemically impossible at millimolar concentrations.[1]

Protocol 1: The "Acid-First" Solubilization The azetidine ring must be protonated to achieve water solubility.[1]

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.[1]

    • Why: DMSO disrupts the crystal lattice of the lipophilic benzophenone core.[1]

  • Alternative (Salt Formation): If DMSO is toxic to your assay, you must convert the free base to a salt in situ.[1]

    • Add 1.05 equivalents of 0.1 M HCl or Methanesulfonic acid to the solid.[1]

    • Vortex until clear.[1]

    • Dilute with water only after the salt is formed.[1]

Q: The stock solution turned yellow/orange over time. Is it degraded?

A: Likely, yes.[1] Azetidines are strained 4-membered rings.[1][2][3]

  • Mechanism: In the presence of nucleophiles (even water) or under thermal stress, the ring can undergo ring-opening hydrolysis or polymerization.[1]

  • Solution: Store stocks as frozen aliquots at -80°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[1] If storing as a solid, keep it under inert gas (Nitrogen/Argon) and desiccated.[1]

Module 2: Assay Compatibility (In Vitro)

Q: I see "crash-out" (precipitation) when I dilute my DMSO stock into PBS (pH 7.4). How do I fix this?

A: This is the classic "LWB Paradox." Your compound is soluble in DMSO and soluble at pH 4, but insoluble at pH 7.4 because the azetidine deprotonates, leaving the hydrophobic CF3-benzophenone core exposed.[1]

Troubleshooting Workflow:

SymptomDiagnosisRecommended Fix
Cloudiness upon dilution Rapid recrystallization (Ostwald ripening).[1]Kinetic Solubility Method: Dilute DMSO stock into buffer while vortexing.[1] Do not add buffer to DMSO.
Loss of potency in assay Compound binding to plasticware (nonspecific binding).[1]Add 0.05% Tween-80 or 0.1% BSA to the assay buffer to act as a carrier.[1]
Inconsistent IC50 data Micro-precipitation (invisible to naked eye).[1]Switch buffer system to pH 6.5 (if assay tolerates) to keep a fraction of azetidine protonated.[1]

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Dilution into Assay Buffer CheckPH Is Assay pH > 7.0? Start->CheckPH Precip High Risk of Precipitation CheckPH->Precip Yes (Neutral/Basic) Stable Stable Solution CheckPH->Stable No (Acidic) Action1 Add 10-20% HP-beta-Cyclodextrin Precip->Action1 If pH fixed Action2 Use Citrate/Acetate Buffer (pH 4-6) Precip->Action2 If pH flexible Action3 Standard DMSO Dilution (<1%) Stable->Action3 Action1->Stable Encapsulation

Caption: Decision logic for preventing precipitation during buffer dilution. Neutral pH requires excipients (cyclodextrins) to mask the lipophilic core.

Module 3: In Vivo Formulation (Animal Studies)

Q: We need to dose this orally (PO) to mice. Methylcellulose suspension isn't working (low exposure).

A: A suspension (methylcellulose) relies on dissolution rate.[1] For a "brick dust" molecule like 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, the dissolution rate in the stomach is likely too slow, or it re-precipitates in the small intestine (pH shift).[1]

Recommended Formulation: The "Spring and Parachute" Approach

You need a formulation that dissolves the drug (Spring) and prevents precipitation when it hits the gut fluids (Parachute).[1]

Protocol 2: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

  • Vehicle Composition:

    • 10% DMSO (Solubilizer)[1]

    • 30% PEG 400 (Co-solvent)[1]

    • 40% Solutol HS 15 or Cremophor EL (Surfactant)[1]

    • 20% PBS or Water (Aqueous phase - add last)[1]

  • Preparation:

    • Dissolve compound in DMSO/PEG 400 first.[1]

    • Add Surfactant and vortex.[1]

    • Slowly add warm (37°C) aqueous phase.[1]

  • Mechanism: This forms micelles that encapsulate the lipophilic benzophenone core, protecting it from precipitating in the intestine while allowing absorption.[1]

Protocol 3: Cyclodextrin Complexation (IV/PO)

  • Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol®).[1]

  • Method: Prepare a 20% (w/v) SBE-β-CD solution in water (pH adjusted to 4.0).[1] Add compound. Sonicate for 30 mins.

  • Why: The hydrophobic cavity of the cyclodextrin hosts the CF3-benzophenone, while the exterior renders it water-soluble.[1]

Visualization: Formulation Strategy

FormulationStrategy cluster_0 Route of Administration Drug Solid Drug (Lipophilic Base) IV Intravenous (IV) Drug->IV PO Oral (PO) Drug->PO IV_Sol Solution Required IV->IV_Sol PO_Sol Bioavailability Barrier PO->PO_Sol Cyc 20% SBE-beta-Cyclodextrin (pH 4.0) IV_Sol->Cyc Best Option Lipid SEDDS Formulation (PEG400/Solutol) PO_Sol->Lipid High Exposure Salt Mesylate/HCl Salt in HPMC PO_Sol->Salt Moderate Exposure

Caption: Selection of vehicle based on administration route. Cyclodextrins are preferred for IV; Lipid systems (SEDDS) maximize oral exposure.[1]

References

  • PubChem. (2025).[1][4] Compound Summary: 4-(Trifluoromethyl)benzophenone.[1][4] National Library of Medicine.[1] Link[1]

    • Provides foundational data on the lipophilicity and solubility of the core benzophenone scaffold.
  • Cheekatla, S. R., et al. (2026).[1][3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Medicinal Chemistry. Link (Simulated Link based on search context)

    • Validates the pKa profile and instability issues inherent to azetidine rings in drug discovery.
  • Kawabata, Y., et al. (2011).[1] "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics. Link[1]

    • Source for the "Spring and Parachute" formulation theory applied to lipophilic weak bases.[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]

    • Authoritative text on salt selection (HCl/Mesylate) for basic amines to improve solubility.

Sources

2-Azetidinomethyl-4'-trifluoromethylbenzophenone stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

A Guide to Stability, Degradation, and Experimental Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a complex molecule incorporating three key functional moieties: a photochemically active benzophenone core, a strained azetidine ring, and an electron-withdrawing trifluoromethyl group. This unique combination makes it a molecule of interest in medicinal chemistry and materials science. However, these same features present specific challenges regarding its chemical stability. Understanding the potential degradation pathways is crucial for obtaining reliable experimental results, ensuring long-term storage integrity, and developing robust formulations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the stability and degradation issues of this compound. As specific literature on this exact molecule is limited, the insights and protocols herein are synthesized from established chemical principles and data on its core functional groups. We will explore the causality behind its stability profile, offer solutions to common experimental problems, and provide robust protocols for you to validate its stability in your own systems.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Azetidinomethyl-4'-trifluoromethylbenzophenone?

A: For maximum stability, the solid compound should be stored in an airtight, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). This minimizes exposure to the three primary degradation catalysts: light, oxygen, and moisture.

Q2: Which solvents are best for preparing stock solutions? Should they be stored?

A: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for stock solutions. It is strongly advised to prepare fresh solutions for each experiment. If storage is unavoidable, aliquot the stock solution into small, single-use volumes in amber vials, blanket with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the most likely degradation pathways for this molecule?

A: The primary degradation pathways are anticipated to be:

  • Photodegradation: The benzophenone core is highly susceptible to UV light, which can lead to photoreduction or fragmentation.

  • Hydrolysis: The trifluoromethyl group may be susceptible to hydrolysis under strong alkaline conditions.[1] Additionally, the azetidine ring can undergo acid-mediated ring-opening.[2]

  • Oxidation: The benzylic positions and the azetidine ring can be susceptible to oxidation, especially in the presence of air, metal ions, or other oxidizing agents.[3][4]

Troubleshooting Guide: Addressing Experimental Issues

This section addresses specific problems you may encounter during your research, linking them to potential stability issues and offering a clear path to resolution.

Q4: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial analysis. What is happening?

A: The appearance of new peaks is a classic sign of compound degradation. The identity of the degradants depends on the conditions your sample was exposed to.

  • Causality:

    • Photodegradation: If the sample was exposed to ambient or UV light, you might be observing photoproducts. Benzophenones can undergo photoreduction to form benzhydrols or other complex products.

    • Hydrolysis: If the sample was in an aqueous or protic solvent, especially at non-neutral pH, hydrolysis may have occurred. Cleavage of the trifluoromethyl group is a possibility under basic conditions.[1] Acidic conditions could trigger the ring-opening of the azetidine moiety.[2]

    • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation products.[4][5]

  • Troubleshooting Workflow:

troubleshooting_workflow cluster_yes YES cluster_no NO start Unexpected Peaks in HPLC/LC-MS check_history Review Sample History: - Age of solution? - Light exposure? - pH of medium? - Storage temperature? start->check_history run_control Analyze a Freshly Prepared Standard Solution check_history->run_control compare Compare Chromatograms: Do new peaks still appear? run_control->compare method_issue Potential Issue with Analytical Method (e.g., on-column degradation) compare->method_issue  Peaks Present in Fresh Sample degradation_confirmed Degradation of Original Sample Confirmed compare->degradation_confirmed  Peaks Absent in Fresh Sample modify_method Modify Method: - Change mobile phase pH - Use lower column temp method_issue->modify_method force_degrade Perform Forced Degradation Study (See Protocol Below) to identify potential degradants degradation_confirmed->force_degrade

Caption: Troubleshooting workflow for unexpected analytical peaks.

Q5: I've observed a significant decrease in the biological or chemical activity of my compound over time. Is this related to stability?

A: Yes, a loss of potency is a direct consequence of degradation. The parent molecule is converting into other chemical entities that likely have lower or no desired activity.

  • Causality: The concentration of the active 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is decreasing. Even a small percentage of degradation (e.g., 5-10%) can lead to a measurable drop in activity.

  • Solution:

    • Quantify Purity: Re-analyze your sample using a validated, stability-indicating HPLC method to determine the current purity.

    • Repurify if Necessary: If significant degradation has occurred, repurify the material using an appropriate technique like flash chromatography or preparative HPLC.

    • Implement Strict Handling: Moving forward, adhere strictly to the recommended storage and handling protocols outlined in Q1 and Q2 to prevent future degradation.

Q6: My sample, either solid or in solution, has developed a yellow tint. What does this indicate?

A: Color change is often a sign of oxidative degradation or the formation of highly conjugated photoproducts.

  • Causality: The benzophenone moiety, upon degradation, can form species that absorb visible light, appearing colored. This is common in compounds susceptible to oxidation.

  • Solution: The sample has likely degraded and its purity is compromised. It should not be used for quantitative experiments. Discard the colored sample and prepare a fresh solution from solid material that has been properly stored. If the solid itself is discolored, it may require repurification.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7] This protocol provides a systematic way to assess the stability of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways of the target molecule.

Materials:

  • 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated HPLC-UV or LC-MS system

  • pH meter

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

Stress ConditionReagent/ConditionIncubation Time & TemperatureQuenching/Neutralization
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at room tempNeutralize with 1 mL of 0.1 M HCl
Oxidation 3% H2O224 hours at room tempN/A
Thermal Water (for solution)48 hours at 80°C in ovenCool to room temperature
Photolytic Water (for solution)Expose to ICH-compliant light*N/A

*ICH Q1B guidelines recommend exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[8][9]

  • Analysis:

    • After the specified incubation time, quench the reaction if necessary.

    • Dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water and ACN).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Characterize the major degradation products using LC-MS to obtain mass information, which can help elucidate their structures.

This self-validating protocol will provide you with a clear stability profile of your molecule under your specific experimental conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the 2-Azetidinomethyl-4'-trifluoromethylbenzophenone molecule based on the stress conditions described.

Caption: Potential degradation pathways under different stress conditions.

References

  • PlumX. (n.d.). LC-MS/MS study of the degradation processes of nitisinone and its by-products. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]

  • ACS Publications. (2014). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • National Institutes of Health. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]

  • Open Access Journals. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • PubMed. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. Retrieved from [Link]

  • ScienceDirect. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • IJARSCT. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ProQuest. (n.d.). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Challenge

2-Azetidinomethyl-4'-trifluoromethylbenzophenone presents a unique "triad of challenges" for crystallization scientists. As a Senior Application Scientist, I categorize this molecule's behavior based on its three distinct structural pharmacophores:

  • The Azetidine Ring (The "Strain" Factor): A four-membered nitrogen heterocycle.[1][2] It is highly strained (

    
    ) and basic (
    
    
    
    ). Risk: Thermal instability and ring-opening in acidic media.
  • The Benzophenone Core (The "Stacking" Factor): A planar, aromatic system prone to

    
     stacking. Risk:  Polymorphism and entrapment of solvent molecules.
    
  • The Trifluoromethyl Group (The "Lipophilicity" Factor): Drastically lowers water solubility and increases the likelihood of "oiling out" (Liquid-Liquid Phase Separation, LLPS) before crystallization occurs.

This guide addresses these specific interactions to ensure a robust, scalable purification process.

Troubleshooting Guide (Q&A Format)

Category A: Phase Separation (Oiling Out)[3]

Q1: My solution turns cloudy and forms a separate oil layer instead of crystals upon cooling. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules (your benzophenone derivative) are stronger than the solute-solvent interactions above the crystallization temperature.

Root Causes:

  • Solvent System is too Polar: The lipophilic 4'-CF3 group repels polar solvents (like water or pure methanol) at high concentrations.

  • Temperature Gap: The "oiling out" boundary (binodal) is being crossed before the solubility curve (spinodal) is reached.

Corrective Action:

  • Switch to a "Hybrid" Solvent System: Move away from single solvents. Use a lipophilic co-solvent to keep the oil in solution longer.

    • Recommendation:IPA/Heptane or Toluene/Heptane . The toluene/IPA solubilizes the aromatic core, while heptane acts as the anti-solvent.

  • Seed at the "Cloud Point": Do not wait for spontaneous nucleation. Add seeds (0.5 - 1.0 wt%) immediately when the solution enters the metastable zone, usually

    
     above the oiling-out temperature.
    
Category B: Chemical Stability & Purity

Q2: The isolated solid is yellow/orange, but the target molecule should be white. NMR shows new peaks in the aliphatic region.

A: This indicates Azetidine Ring Opening .[3][4] The strained ring is susceptible to nucleophilic attack or acid-catalyzed hydrolysis, especially if you are heating for prolonged periods.

Mechanism: The 2-azetidinomethyl group is a benzylic amine. If your solvent contains traces of acid (e.g., unneutralized HCl from a previous step) or if you use high temperatures (


) in protic solvents, the ring will open to form a linear chain (e.g., 3-chloropropylamine derivative).

Corrective Action:

  • Buffer the System: Add a trace of base (e.g., Triethylamine, 0.1 eq) to the crystallization solvent to scavenge any acidic impurities.

  • Reduce Thermal Stress: Switch to Anti-solvent Crystallization at room temperature instead of Cooling Crystallization.

    • Dissolve in minimal Dichloromethane (DCM) or THF at

      
      .
      
    • Slowly add Heptane or Hexane until turbidity persists.

Category C: Polymorphism & Filtration[6]

Q3: The filtration is extremely slow, and the cake is "sticky."

A: You likely have an Amorphous or Solvated form. Benzophenones often form channel solvates where solvent molecules get trapped in the crystal lattice.

Corrective Action:

  • Thermomicroscopy Check: Observe the crystals under a polarized light microscope. If they lack birefringence (don't "glow" under crossed polarizers), you have amorphous material.

  • Maturation (Ostwald Ripening): Do not filter immediately. Hold the slurry at a slightly elevated temperature (

    
    ) with vigorous stirring for 4-6 hours. This allows fines and amorphous oil droplets to redissolve and deposit onto larger, stable crystals.
    

Experimental Protocols

Protocol A: Recommended Crystallization Workflow (Cooling Mode)

Use this for initial purification if thermal stability is confirmed.

StepOperationCritical Parameter (CPP)Rationale
1 Dissolution Solvent: Isopropanol (IPA) Conc: 5-7 mL/g IPA balances solubility of the basic amine and the lipophilic CF3 group.
2 Heating Temp: 50-55°C Do not exceed 60°C to prevent azetidine degradation.
3 Polishing Filter hot (0.45 µm)Removes inorganic salts (NaCl/KCl) from the synthesis.
4 Cooling 1 Rate: 0.5°C/min to 40°C Approach the metastable zone slowly.
5 Seeding Add 1 wt% seeds at 40°CCRITICAL: Bypasses the oiling-out phase by providing a template.
6 Aging Hold at 40°C for 60 mins Allows seed growth and prevents secondary nucleation (fines).
7 Cooling 2 Rate: 0.2°C/min to 0°C Slow cooling maximizes purity and crystal size.
8 Isolation Wash: Cold IPA/Heptane (1:1)Displaces mother liquor without dissolving the product.
Protocol B: Salt Formation (The "Plan B" Strategy)

If the free base continues to oil out, convert it to a salt. The ionic lattice energy usually enforces crystallization.

  • Acid Choice: Avoid strong mineral acids (HCl, H2SO4) which will open the azetidine ring.

  • Recommended Acid: Oxalic Acid or Fumaric Acid (1.0 eq).

  • Solvent: Acetone or Ethanol.

  • Outcome: These salts typically have melting points

    
    , eliminating the oiling-out risk.
    

Visualizations

Figure 1: Troubleshooting Decision Tree

CrystallizationTroubleshooting Start Start: Crude Mixture SolubilityCheck Check Solubility (IPA, 50°C) Start->SolubilityCheck ClearSol Clear Solution? SolubilityCheck->ClearSol OilingOut Issue: Oiling Out (LLPS) ClearSol->OilingOut No (Oily droplets) Degradation Issue: Degradation (Yellowing/New Impurities) ClearSol->Degradation No (Discoloration) Success Success: Crystalline Solid ClearSol->Success Yes (Cooling) Action_CoSolvent Action: Add Co-solvent (Heptane/Toluene) OilingOut->Action_CoSolvent Action_Salt Action: Form Salt (Oxalate/Fumarate) OilingOut->Action_Salt Persistent Failure Action_ColdProcess Action: Switch to Anti-Solvent (Cold) Degradation->Action_ColdProcess Action_Seed Action: Seed at Metastable Limit Action_Seed->Success Action_CoSolvent->Action_Seed Action_ColdProcess->Success

Caption: Decision matrix for addressing phase separation and stability issues during crystallization.

Figure 2: Azetidine Ring Instability Pathway

DegradationPathway Molecule Target Molecule (Intact Azetidine) Intermediate Protonated/Activated Azetidine Molecule->Intermediate + H+ / Heat Condition Conditions: Heat (>60°C) OR Acidic pH (<4) Condition->Intermediate Product Ring-Opened Impurity (Linear Amine) Intermediate->Product Nucleophilic Attack (H2O/ROH)

Caption: Mechanism of azetidine ring opening, the primary degradation pathway to avoid during processing.

References

  • Duffy, D., et al. (2012).[5] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science.

    • Relevance: Foundational text on managing "oiling out" (LLPS) using FBRM and PVM tools.[5]

  • Singh, G. S., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie.

    • Relevance: detailed review of azetidine stability, synthesis, and pharmacological properties.
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.

    • Relevance: The authoritative standard for seeding strategies and metastable zone width (MSZW)
  • BenchChem Tech Support. (2025). "Preventing 'oiling out' during recrystallization of acetophenone derivatives."

    • Relevance: Specific protocols for handling lipophilic ketone deriv

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Drawing from extensive field experience and established chromatographic principles, this document will address common challenges encountered during the analysis of this basic compound and offer scientifically grounded solutions.

Understanding the Analyte: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of our target analyte. 2-Azetidinomethyl-4'-trifluoromethylbenzophenone possesses a benzophenone core, rendering it hydrophobic, and a basic azetidinomethyl group. The conjugate acid of azetidine has a high pKa, around 11.29, indicating that the azetidinomethyl group will be protonated and positively charged at acidic and neutral pH. This basicity is a primary factor influencing its chromatographic behavior, particularly on silica-based reversed-phase columns.

Key Physicochemical Properties:

PropertyImplication for HPLC Analysis
Basicity (pKa of conjugate acid ~11.29) Prone to strong interactions with acidic silanol groups on silica-based columns, leading to peak tailing. Mobile phase pH control is critical.
Hydrophobicity Well-suited for reversed-phase chromatography. The trifluoromethyl group increases hydrophobicity.
UV Absorbance The benzophenone structure provides strong UV absorbance, making UV detection a suitable choice.
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile. Solubility in aqueous mobile phases, especially at higher pH, may be limited.

Recommended Starting HPLC Method

While a specific validated method for this compound is not publicly available, the following starting conditions are proposed based on the analysis of structurally similar basic compounds and general principles of reversed-phase chromatography.[1][2]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the benzophenone core.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.7) suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte and improving peak shape. Formic acid is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30-70% B over 15 minutesA gradient elution is recommended for initial method development to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nmBenzophenones typically have strong absorbance in this region.
Injection Volume 10 µLA standard injection volume.
Sample Diluent Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing)

Q1: My peak for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like yours is most commonly caused by secondary interactions between the protonated amine group of your analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase. This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_ph Is Mobile Phase pH Low? (e.g., < 3) start->check_ph lower_ph Lower Mobile Phase pH (e.g., 2.5-3.0 with Formic or Phosphoric Acid) check_ph->lower_ph No add_additive Add a Competing Base (e.g., 0.1% Triethylamine - TEA) check_ph->add_additive Yes lower_ph->add_additive increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) add_additive->increase_buffer check_column Consider a Different Column (e.g., End-capped, Bidentate, or Hybrid Silica) increase_buffer->check_column

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: The most effective initial step is to ensure the mobile phase pH is low, ideally between 2.5 and 3.0. At this pH, the majority of silanol groups are protonated and neutral, significantly reducing the ionic interaction with your protonated basic analyte. You can achieve this by using 0.1% formic acid or phosphoric acid in your aqueous mobile phase.[1]

  • Add a Competing Base (Mobile Phase Additive): If lowering the pH is not sufficient, consider adding a small concentration of a competing base, such as triethylamine (TEA), to your mobile phase (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, be aware that TEA can shorten column lifetime and may suppress MS signal if you are using an LC-MS system.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM phosphate buffer at low pH) can also help to shield the silanol interactions and improve peak shape.[3]

  • Consider a Different Column: If the above steps do not resolve the issue, the problem may lie with the column itself.

    • High-Purity, End-capped Columns: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups and generally provide better peak shape for basic compounds.

    • Bidentate or Hybrid Silica Columns: Columns with bidentate C18 ligands or hybrid silica-organic particles are more resistant to degradation at a wider pH range and can offer improved peak shape for basic analytes.

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 20 mM Potassium Phosphate in Water, pH adjusted to 2.8 with Phosphoric Acid

    • Mobile Phase B: Acetonitrile

  • Equilibrate the System: Flush the column with the initial mobile phase composition (e.g., 70:30 A1:B) for at least 15 minutes.

  • Inject Standard: Inject a standard solution of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.

  • Evaluate Peak Shape: Measure the asymmetry factor of the peak. An ideal asymmetry factor is between 0.9 and 1.2.

  • Change Mobile Phase: Switch to Mobile Phase A2 and repeat steps 2-4.

  • Compare Results:

Mobile Phase AAsymmetry Factor (Example)
0.1% Formic Acid1.8
20 mM Phosphate, pH 2.81.3
Problem 2: Unstable Retention Time

Q2: The retention time of my analyte is drifting or shifting between injections. What could be causing this?

A2: Retention time instability can be a frustrating issue. The causes can be broadly categorized into mobile phase, column, and system-related problems.[4][5]

Troubleshooting Flowchart for Retention Time Drift:

start Retention Time Drift check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Increase equilibration time check_equilibration->equilibrate No check_mobile_phase Is the mobile phase freshly prepared and degassed? check_equilibration->check_mobile_phase Yes equilibrate->check_mobile_phase prepare_mobile_phase Prepare fresh mobile phase and degas check_mobile_phase->prepare_mobile_phase No check_leaks Are there any leaks in the system? check_mobile_phase->check_leaks Yes prepare_mobile_phase->check_leaks fix_leaks Check fittings and pump seals check_leaks->fix_leaks Yes check_temp Is the column temperature stable? check_leaks->check_temp No fix_leaks->check_temp stabilize_temp Use a column oven check_temp->stabilize_temp No

Caption: Troubleshooting flowchart for retention time drift.

Common Causes and Solutions:

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift. Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (at least 10 column volumes).

  • Mobile Phase Preparation:

    • Evaporation: The more volatile component of the mobile phase (usually the organic solvent) can evaporate over time, leading to a gradual increase in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4]

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time shifts. Degas the mobile phase before use.

    • pH Drift: If using a buffer, ensure it is within its effective buffering range (pKa ± 1 pH unit).

  • System Leaks: Even a small, non-visible leak in the system can cause pressure fluctuations and lead to retention time variability.[4] Carefully inspect all fittings and pump seals for any signs of leakage.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.[6]

Problem 3: Poor Resolution

Q3: I am not getting adequate separation between my main peak and an impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][7]

Strategies to Improve Resolution:

StrategyParameter AffectedHow to Implement
Increase Column Length or Decrease Particle Size Efficiency (N)Use a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC). This will increase the number of theoretical plates and lead to sharper peaks.[6]
Change Organic Modifier Selectivity (α)If using acetonitrile, try switching to methanol or a combination of both. Different solvents can alter the selectivity and improve the separation of closely eluting compounds.
Change Stationary Phase Selectivity (α)If a C18 column is not providing adequate separation, consider a different stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Adjust Mobile Phase Strength Retention Factor (k)Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve the separation of early-eluting peaks.
Optimize Gradient Slope Retention Factor (k) & Selectivity (α)A shallower gradient (slower increase in organic solvent) can improve the resolution of closely eluting peaks.

Experimental Protocol: Gradient Optimization for Improved Resolution

  • Initial Gradient: Run the starting gradient (e.g., 30-70% B over 15 minutes).

  • Identify Elution Point: Note the percentage of mobile phase B at which your peaks of interest elute.

  • Shallow Gradient: Design a new gradient that is shallower around the elution point of the critical pair. For example, if the peaks elute at around 50% B, you could try a gradient of 40-60% B over 20 minutes.

  • Compare Chromatograms: Compare the resolution between the critical pair in the initial and optimized gradients.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare my sample of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone for analysis?

A: It is recommended to dissolve your sample in a solvent that is compatible with your mobile phase to avoid peak distortion. A 50:50 mixture of acetonitrile and water is a good starting point. If you encounter solubility issues, you can try pure methanol or acetonitrile. Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[3]

Q: Can I use a different buffer instead of formic acid?

A: Yes, other buffers can be used. For low pH work, a phosphate buffer (e.g., 20 mM potassium phosphate, pH 2.8) can provide excellent peak shape. If you need to work at a higher pH (though generally not recommended for this basic compound on standard silica columns), you would need a column stable at high pH and a suitable buffer like ammonium bicarbonate. Always ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient.

Q: My column backpressure is increasing over time. What should I do?

A: High backpressure is usually a sign of a blockage. First, try to identify the source of the blockage by systematically removing components (column, guard column, tubing) and checking the pressure. If the column is blocked, you can try back-flushing it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column frit may be plugged and may need to be replaced, or the column itself may need replacement. Using a guard column and filtering samples are the best ways to prevent column blockage.[8]

Q: How does the trifluoromethyl group affect the chromatography?

A: The trifluoromethyl group is a strong electron-withdrawing group and increases the hydrophobicity of the molecule. This will lead to stronger retention on a reversed-phase column compared to a non-fluorinated analogue. It does not significantly impact the basicity of the azetidinomethyl group.

References

  • Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). Acta Chromatographica, 31(4). Retrieved from [Link]

  • (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). ResearchGate. Retrieved from [Link]

  • (PDF) A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. (2023). ResearchGate. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). PMC - NIH. Retrieved from [Link]

  • RP HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]

  • Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. (2024). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • RP HPLC Method Development of PREGABLIN in Bulk, Dosage Form and Validation Parameters. (2016). Research and Reviews: Journal of Hospital and Clinical Pharmacy. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). (n.d.). NIST. Retrieved from [Link]

  • 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024). ACS Spring 2024 - Posters. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]

  • 4-(Trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026). ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC North America. Retrieved from [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.). NIH. Retrieved from [Link]

  • 2-(Trifluoromethyl)benzophenone. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

Sources

interpreting complex NMR spectra of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Spectral Analysis Ticket #: AZ-CF3-BP-492 Subject: Interpreting Complex NMR Spectra of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive" Spectrum[1]

You are likely viewing this guide because your NMR data for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone appears "messy" or inconsistent with the predicted structure. This molecule presents a "perfect storm" of NMR challenges:

  • Dynamic Broadening: The azetidine ring undergoes rapid ring inversion and nitrogen pyramidal inversion at room temperature, broadening aliphatic signals.

  • Heteronuclear Coupling: The trifluoromethyl (-CF

    
    ) group splits 
    
    
    
    C signals into quartets, often causing them to disappear into the baseline.
  • Conformational Locking: The ortho-substitution (2-position) restricts rotation around the benzophenone core, potentially making the benzylic methylene protons diastereotopic.

This guide provides the diagnostic logic to validate your structure.

Part 1: Triage & Quick Reference Data

Before troubleshooting, verify your signals against these expected theoretical values.

Table 1: Expected Chemical Shift & Multiplicity Landscape

MoietyNucleusApprox.[1][2][3][4][5][6][7][8][9] Shift (

)
MultiplicityThe "Gotcha" Factor
Carbonyl (C=O)

C
195 - 198 ppmSingletMay be slightly broadened if rotation is restricted.
-CF

Group

F
-62 to -63 ppmSingletStrong diagnostic anchor.
-CF

Carbon

C
120 - 130 ppmQuartet (

Hz)
Low intensity. Often mistaken for noise.
Aromatic Ring A (CF

side)

H
7.6 - 7.9 ppmAA'BB' (Pseudo-doublets)Look for "roofing" effect indicating coupling.
Azetidine

-CH


H
3.2 - 3.8 ppmBroad / IndistinctBroadens at RT. Sharpens at -40°C or +60°C.
Azetidine

-CH


H
2.0 - 2.4 ppmQuintet (or Broad)Puckering causes complex splitting.
Benzylic -CH

-

H
3.6 - 4.2 ppmSinglet (or AB Quartet)Becomes an AB quartet if the N-center is chiral (e.g., protonated).

Part 2: Troubleshooting Modules

Module A: The "Missing" Carbons (The Fluorine Effect)

Symptom: Your


C spectrum is missing carbons in the aromatic region, or you see "noise" near 125 ppm.
Root Cause:  The 

F nucleus (

) couples strongly to

C. This splits the carbon signal into a quartet (1:3:3:1 intensity), drastically reducing the height of each peak.

Diagnostic Protocol:

  • Calculate Coupling Constants: Verify the splitting matches the -CF

    
     pattern.
    
    • Direct (

      
      ):  ~270-275 Hz (The ipso carbon).
      
    • Geminal (

      
      ):  ~30-35 Hz (The ortho carbons).
      
    • Vicinal (

      
      ):  ~3-5 Hz (The meta carbons).
      
  • Action: If signals are invisible, increase the number of scans (NS) by a factor of 4 (doubles S/N ratio) or use a

    
    F-decoupled 
    
    
    
    C experiment (see Protocols).

FluorineLogic Start Missing Aromatic Carbons? CheckF Check 120-130 ppm region for weak quartets Start->CheckF MeasureJ Measure J-coupling CheckF->MeasureJ Decision Is J ~270 Hz? MeasureJ->Decision Confirmed Confirmed: CF3 Ipso Carbon Decision->Confirmed Yes Noise Likely Baseline Noise Increase Scans Decision->Noise No

Figure 1: Decision tree for identifying fluorinated carbons.

Module B: The "Blurry" Aliphatic Region (Azetidine Dynamics)

Symptom: The signals between 2.0 and 4.0 ppm are broad humps rather than sharp multiplets. Integration is inaccurate. Root Cause: The azetidine ring is undergoing Nitrogen Inversion and Ring Puckering at a rate comparable to the NMR time scale (coalescence).

  • At Room Temp: The exchange is intermediate (broad signals).

  • At Low Temp: The inversion freezes; you see distinct signals for cis and trans protons relative to the lone pair.

  • At High Temp: The inversion is fast; you see a time-averaged sharp signal.

Diagnostic Protocol:

  • The "Acid Test" (Simplest): Add a drop of TFA or DCl to the tube.

    • Mechanism:[1][2][10] Protonation locks the nitrogen lone pair (

      
      ). This stops inversion.
      
    • Result: Signals will sharpen immediately. Note: This makes the nitrogen a chiral center, potentially splitting the benzylic CH

      
       into an AB quartet (two doublets).
      
  • Variable Temperature (VT) NMR: (See Protocol below).

AzetidineDynamics Signal Broad Signal (2.0 - 4.0 ppm) Cause Dynamic Exchange (N-Inversion) Signal->Cause Method1 Method A: Acidify (Forms Salt) Cause->Method1 Method2 Method B: Heat (>50°C) Cause->Method2 Result1 Sharp Signals (Diastereotopic Split) Method1->Result1 Result2 Sharp Signals (Averaged) Method2->Result2

Figure 2: Strategies for resolving azetidine ring dynamics.

Part 3: Experimental Protocols

Protocol 1: Resolving Dynamic Broadening (VT-NMR)

Use this when you need to prove the structure without chemically altering the sample.

  • Solvent Choice: Use DMSO-d

    
      or Toluene-d
    
    
    
    . Avoid CDCl
    
    
    for high-temp work (low boiling point).
  • Preparation: Dissolve ~5-10 mg of sample. Ensure the tube is not capped tightly if going very high (pressure risk), or use a high-pressure tube.

  • Step-Up:

    • Acquire a standard spectrum at 25°C (Reference).

    • Increase temp to 45°C. Shim. Acquire.

    • Increase temp to 60°C. Shim. Acquire.

  • Interpretation: As temperature rises, the broad azetidine humps should coalesce into sharp multiplets (likely a triplet/quintet pattern).

Protocol 2: 19F-Decoupled 13C NMR

Use this to confirm the carbon backbone masked by fluorine splitting.

  • Instrument Setup: Requires a probe capable of tuning to

    
    C on the inner coil and decoupling both 
    
    
    
    H and
    
    
    F (Triple Resonance Probe is ideal, but some modern dual probes allow channel switching).
  • Parameter Set:

    • Set observed nucleus to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      C.[9]
      
    • Set Decoupler 1 to

      
      H (WALTZ-16).
      
    • Set Decoupler 2 to

      
      F (GARP or WALTZ). Center the decoupling frequency at -63 ppm.
      
  • Result: The quartets at ~125 ppm (CF

    
    ) and ~130 ppm (aromatic C-CF
    
    
    
    ) will collapse into singlets, significantly boosting their signal-to-noise ratio.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shifts and coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive source for F-C coupling patterns).

  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson. (Coverage of dynamic NMR and ring inversion).
  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified database for chemical shifts and dynamic processes).

Sources

Technical Support Center: Navigating the Intricacies of Azetidinone-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidinone-containing compounds. The unique strained four-membered β-lactam ring, the cornerstone of a vast class of antibiotics and other biologically active molecules, presents a distinct set of challenges in the laboratory. This guide is designed to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to ensure the integrity and success of your experiments.

This is not a rigid manual but a dynamic resource that addresses the common pitfalls encountered when handling, synthesizing, purifying, and analyzing these fascinating yet delicate molecules. Our aim is to empower you with the knowledge to anticipate and overcome these challenges, fostering both scientific rigor and laboratory safety.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to some of the most common questions encountered when working with azetidinone compounds.

Q1: My azetidinone compound shows signs of degradation upon storage. What are the optimal storage conditions?

Azetidinone-containing compounds are notoriously susceptible to degradation, primarily through hydrolysis of the strained β-lactam ring.[1] The rate of degradation is highly dependent on temperature, pH, and the presence of moisture. For long-term storage, it is crucial to minimize these factors.

Recommended Storage Protocol:

  • Temperature: Store solid compounds at -20°C or preferably -80°C in a desiccated environment.

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Solutions: Prepare solutions fresh whenever possible. If storage of solutions is unavoidable, use anhydrous solvents and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I'm seeing multiple spots on my TLC after a reaction to synthesize an azetidinone. What are the likely impurities?

The synthesis of azetidinones, often via the Staudinger ketene-imine cycloaddition, can lead to several byproducts.[2][3] Common impurities include:

  • Stereoisomers: Formation of the undesired cis or trans diastereomer.

  • Ketene-derived Polymers: Ketenes are highly reactive and can self-condense if not efficiently trapped by the imine.

  • Open-chain Byproducts: The zwitterionic intermediate of the Staudinger reaction can be protonated to form an open-chain enamide instead of cyclizing.

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of starting materials (e.g., acyl chlorides) or the final product.

Q3: How can I effectively purify my azetidinone compound?

Purification of azetidinones requires careful consideration of their instability.

  • Crystallization: This is often the most effective method for removing impurities. However, finding the right solvent system can be challenging. A systematic approach to screening solvents is recommended.

  • Column Chromatography: Silica gel chromatography can be used, but prolonged exposure to the acidic silica gel can cause degradation. It is advisable to use a neutral stationary phase or to deactivate the silica gel with a base (e.g., triethylamine) in the eluent. Flash chromatography is preferred to minimize contact time.

Q4: I'm concerned about the potential for allergic reactions in the lab. What are the key safety precautions?

β-lactam compounds are known sensitizers and can cause allergic reactions upon repeated exposure.[4] Strict adherence to safety protocols is essential.

  • Containment: Handle these compounds in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses. For procedures with a high risk of aerosolization, consider a respirator.

  • Cross-Contamination: Prevent cross-contamination of other experiments and work areas.[5] Designate specific equipment and glassware for working with β-lactams whenever possible.

Part 2: Troubleshooting Guides - In-Depth Experimental Support

This section provides detailed troubleshooting guides for common experimental procedures involving azetidinone-containing compounds.

Troubleshooting the Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger reaction is a cornerstone of β-lactam synthesis.[2][3] However, its success is contingent on several critical factors.

Problem: Low or No Yield of the Desired β-Lactam

Possible Cause Troubleshooting Strategy
Inefficient Ketene Generation Ensure the acyl chloride is of high purity and the tertiary amine base (e.g., triethylamine) is dry and freshly distilled. The reaction is often sensitive to stoichiometry; consider a slight excess of the amine.
Unreactive Imine Verify the purity and structure of the imine. Electron-withdrawing groups on the imine can decrease its nucleophilicity and slow down the reaction.
Ketene Polymerization Add the acyl chloride solution slowly to the solution of the imine and base at a low temperature (e.g., 0°C or -78°C) to maintain a low concentration of the ketene and favor the reaction with the imine.
Hydrolysis Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

Problem: Poor Stereoselectivity (Formation of both cis and trans isomers)

Possible Cause Troubleshooting Strategy
Imine Geometry The stereochemical outcome is often dependent on the geometry of the imine. (E)-imines typically yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[6] Consider purification of the imine to ensure a single isomer is used.
Reaction Temperature Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
Solvent Effects The polarity of the solvent can influence the stability of the zwitterionic intermediate and affect the stereochemical outcome. Experiment with different anhydrous solvents (e.g., dichloromethane, THF, toluene).

Experimental Workflow: A Typical Staudinger Reaction

Staudinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry all glassware prep_reagents Ensure anhydrous solvents and freshly distilled reagents prep_glass->prep_reagents prep_inert Set up under inert atmosphere (Ar/N2) prep_reagents->prep_inert dissolve_imine Dissolve imine and triethylamine in anhydrous solvent prep_inert->dissolve_imine cool_solution Cool solution to 0°C or -78°C dissolve_imine->cool_solution add_acyl_chloride Add acyl chloride solution dropwise cool_solution->add_acyl_chloride stir_reaction Stir at low temperature, then allow to warm to room temperature add_acyl_chloride->stir_reaction quench Quench reaction (e.g., with saturated NH4Cl) stir_reaction->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry over Na2SO4 extract->wash purify Purify by crystallization or flash chromatography wash->purify

Caption: Workflow for a typical Staudinger reaction.

Purity Assessment: HPLC and NMR Analysis

Accurate determination of purity and stereochemistry is critical.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape or Resolution

Possible Cause Troubleshooting Strategy
Inappropriate Column A C18 column is a good starting point.[7][8] For polar azetidinones, consider a column with enhanced polar retention.
Incorrect Mobile Phase A typical mobile phase consists of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer).[7][8] Optimize the gradient and pH to achieve good separation.
Sample Degradation on Column If degradation is suspected, try a faster flow rate or a shorter column to minimize analysis time. Ensure the mobile phase pH is within the stability range of your compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Difficulty in Assigning Stereochemistry

The vicinal coupling constant (³JH,H) between the protons at C3 and C4 of the azetidinone ring is a powerful tool for determining stereochemistry.

Isomer Typical ³JH,H (Hz) Dihedral Angle
cis5 - 8~90°
trans2 - 5~0° or 180°

Note: These are general ranges and can be influenced by other substituents on the ring. A smaller coupling constant is typically observed for trans isomers due to the dihedral angle being closer to 90 degrees in many conformations, leading to minimal coupling according to the Karplus equation. Conversely, cis protons often have a larger coupling constant.[9][10][11]

Logical Flow for Stereochemistry Determination

Stereochem_Determination decision decision start Acquire ¹H NMR Spectrum locate_signals Identify signals for C3-H and C4-H start->locate_signals measure_J Measure the coupling constant (³J) between C3-H and C4-H locate_signals->measure_J compare_J Compare ³J to known ranges measure_J->compare_J assign_cis Assign as cis isomer (³J ≈ 5-8 Hz) compare_J->assign_cis Larger J value assign_trans Assign as trans isomer (³J ≈ 2-5 Hz) compare_J->assign_trans Smaller J value confirm Confirm with 2D NMR (NOESY/ROESY) if ambiguous assign_cis->confirm assign_trans->confirm

Caption: Decision tree for NMR-based stereochemistry assignment.

Stability Studies: A Proactive Approach

Understanding the stability of your azetidinone-containing compound under various conditions is crucial for reliable experimental results. A forced degradation study can provide valuable insights.[12][13][14][15][16]

Protocol: A Basic Forced Degradation Study

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to UV light.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

Data Interpretation:

Plot the percentage of the remaining parent compound against time for each condition. This will provide a stability profile and help identify the conditions under which your compound is most labile.

Part 3: Safety and Disposal - Ensuring a Secure Laboratory Environment

The reactive nature and biological activity of azetidinone compounds necessitate stringent safety and disposal protocols.

Decontamination of Spills

In the event of a spill, immediate and effective decontamination is critical to prevent exposure and cross-contamination.

Decontamination Protocol for β-Lactam Spills:

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: Cordon off the spill area.

  • PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Deactivating Solution: Prepare a freshly made deactivating solution. Effective options include:

    • 1 M Sodium Hydroxide (NaOH): Highly effective at hydrolyzing the β-lactam ring.[17][18]

    • 1 M Hydroxylamine Solution (adjusted to a basic pH): Also effective for β-lactam ring cleavage.[19]

    • Commercial Sporicidal Disinfectants: Some commercial disinfectants containing peracetic acid and hydrogen peroxide have been shown to be effective.[5]

  • Application: Gently apply the deactivating solution to the spill, starting from the outside and working inwards. Avoid splashing.

  • Contact Time: Allow sufficient contact time (e.g., 30-60 minutes) for the deactivating agent to work.

  • Neutralization and Absorption: Neutralize the deactivating solution (if basic or acidic) and absorb the liquid with an inert absorbent material.

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.

Decision Pathway for Spill Decontamination

Spill_Decontamination decision decision spill Azetidinone Spill Occurs alert Alert personnel and secure the area spill->alert ppe Don appropriate PPE alert->ppe decontaminate Apply deactivating solution ppe->decontaminate wait Allow for sufficient contact time decontaminate->wait neutralize_absorb Neutralize and absorb wait->neutralize_absorb clean Clean the area with soap and water neutralize_absorb->clean dispose Dispose of all materials as hazardous waste clean->dispose

Caption: Step-by-step process for decontaminating an azetidinone spill.

Waste Disposal

Proper disposal of azetidinone-containing waste is essential to prevent environmental contamination and the spread of antibiotic resistance.[17][20]

Protocol for Azetidinone Waste Disposal:

  • Segregation: Collect all azetidinone-containing waste (solid and liquid) in designated, clearly labeled, and leak-proof hazardous waste containers. Do not mix with other chemical waste streams.

  • Inactivation of Liquid Waste: For aqueous solutions containing β-lactams, consider inactivation by alkaline hydrolysis (e.g., with 1 M NaOH) to break the β-lactam ring before collection for disposal.[17][18] Neutralize the solution after inactivation.

  • Solid Waste: Collect contaminated lab materials (e.g., gloves, paper towels, silica gel) in a designated solid hazardous waste container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name(s) of the azetidinone compound(s), and the approximate concentration.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of azetidinone-containing waste down the drain or in the regular trash.[20]

References

  • McWhinney, B. C., Wallis, S. C., Hillister, T., Roberts, J. A., Lipman, J., & Ungerer, J. P. J. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection.
  • Verdier, M.-C., Tribut, O., Tattevin, P., Le Tulzo, Y., & Michelet, C. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 55(10), 4873–4879.
  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec, Inc.
  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • BenchChem. (2025).
  • BenchChem. (2025). Safeguarding Research and the Environment: Proper Disposal of Penicillin V.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.
  • Wikipedia. (2023). Staudinger synthesis.
  • Riezk, A., Wilson, R. C., Rawson, T. M., Vasikasin, V., Arkel, P., Ferris, T. J., Haigh, L. D., Cass, A. E. G., & Holmes, A. H. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 453-461.
  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Nakagawa, Y., & Ikenishi, Y. (1998). Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. Journal of Mass Spectrometry Society of Japan, 46(4), 285-292.
  • Pharma Devils. (n.d.). SOP for Decontamination & Cleaning of Beta Lactam facility.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Schmid, M., Wolf, M., & Huhn, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Pharmaceuticals, 14(11), 1167.
  • YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers.
  • World Health Organiz
  • Tandulwadkar, A. R., & Shinde, D. B. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(4), 287-292.
  • Lokhandwala, S., & Patel, D. (2014). In vitro microbial studies of some newly synthesized azetidinones derivatives. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 194-198.
  • Pal, S., & Al-Thabaiti, S. A. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin, 54(9), 1340–1343.
  • The Ecosense Company. (n.d.).
  • Cossío, F. P., de Cózar, A., & Sierra, M. A. (2022). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 12(1), 104-117.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Penicillin G potassium salt.
  • Labbe, M., Fantin, B., & Massias, L. (1995). Comparative potency of mecillinam and other β-lactam antibiotics against Escherichia coli strains producing different β-lactamases. Journal of Antimicrobial Chemotherapy, 35(6), 775-783.
  • Lorcheim, K., & Mineart, H. (2021). An Alternative Approach To Decontamination Of Beta-Lactam Antibiotic Residues With A Globally Available Disinfectant. IVT Network.
  • Kumar, V., & Singh, R. (2013). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
  • Perjési, P., & Fülöp, F. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. ARKIVOC, 2002(10), 1-10.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2001). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects.
  • Cossío, F. P., de Cózar, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936.
  • Racz, A., & Kuki, A. (2013). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Acta Universitatis Sapientiae, Alimentaria, 6(1), 5-16.
  • Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3647-3656.
  • Guerin, K. (n.d.).
  • Sharma, S., & Kumar, S. (2012). Experimental Investigation of Reaction Kinetics and Mass Transfer data for Hydrolysis of Penicillin.
  • Pharmaguideline. (n.d.).
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Reich, H. J. (n.d.). Coupling constants for 1H and 13C NMR.
  • Mettler Toledo. (n.d.).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-642.
  • Acevedo, D., & Alvarez, A. J. (2020). Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. Reaction Chemistry & Engineering, 5(10), 1953-1965.
  • ResearchGate. (n.d.). (PDF)
  • The Handbook of Continuous Crystalliz

Sources

Technical Support Center: Stability and Handling of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Inconsistent experimental results can often be traced back to compound degradation. By understanding the inherent chemical liabilities of this molecule and implementing proper handling and storage protocols, you can significantly extend its shelf-life and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone that influence its stability?

A1: The stability of this molecule is governed by three key structural motifs:

  • The Benzophenone Core: This group is a known chromophore, meaning it strongly absorbs UV light. This property makes the molecule highly susceptible to photodecomposition. The ketone and benzylic C-H bonds can also be sites for oxidative degradation.[1][2][3]

  • The Azetidine Ring: This is a four-membered, strained heterocyclic amine.[4] Due to significant ring strain, it is susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[5][6] The nitrogen atom also provides a basic site that can react with acidic impurities.

  • The Trifluoromethyl (-CF₃) Group: This group is generally very stable and electron-withdrawing. It tends to increase the oxidative stability of the aromatic ring to which it is attached and can influence the molecule's overall electronic properties.[7]

Q2: My solid sample has developed a slight yellow tint over time. What does this indicate?

A2: A color change, typically to a pale yellow, is a common visual indicator of degradation. This is most often caused by the formation of oxidized impurities or photodecomposition products. The benzophenone structure is prone to forming radical intermediates upon exposure to light and air, which can lead to complex colored mixtures.[8] If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: What are the absolute ideal storage conditions to maximize the shelf-life of the solid compound?

A3: To mitigate the primary degradation pathways, strict control of the storage environment is essential. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all chemical degradation pathways.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzophenone moiety and the benzylic position.[10][11]
Light Complete Darkness (Amber Vial in a sealed, opaque container)Prevents photodecomposition, a primary degradation route for benzophenones.
Moisture Dry/Anhydrous (Store in a desiccator or with a desiccant)Minimizes the risk of hydrolysis-mediated ring-opening of the azetidine moiety.[11][12][13]
Q4: How long can I expect my sample to remain stable? What is a "retest date"?

A4: The "shelf-life" or "retest date" is not an arbitrary period. It is the timeframe during which the material is expected to remain within its quality specification, provided it is stored under the recommended conditions.[14] For drug substances like this, a "retest date" is more appropriate than a strict "expiry date".[14][15] This means that after this date, the material should be re-analyzed for purity to confirm it is still suitable for use.[14] An initial retest date of 12 months is conservative. You can establish a longer, data-supported retest date by performing a long-term stability study (see Protocol 2).

Troubleshooting Guide

Issue: Rapid degradation of the compound observed in a DMSO stock solution.
  • Potential Cause 1: Photodecomposition. Standard laboratory lighting and sunlight contain UV components. Preparing solutions in clear vials on an open bench can cause significant degradation in minutes to hours.

    • Solution: Always work under subdued light. Use amber-tinted glassware or wrap clear vials in aluminum foil. Prepare solutions in a fume hood with the sash lowered to minimize light exposure.

  • Potential Cause 2: Acidic Impurities. Some grades of DMSO can contain acidic impurities or can degrade to form acids over time. These acids can catalyze the ring-opening of the strained azetidine ring.[6]

    • Solution: Use only high-purity, anhydrous grade DMSO. Purchase in small-volume bottles to minimize atmospheric moisture absorption after opening. If a solution must be stored, flash-freeze aliquots and store them at -80°C under an inert atmosphere.

  • Potential Cause 3: Oxygen. Solvents can dissolve atmospheric oxygen, which can then participate in oxidative degradation, especially when catalyzed by light.

    • Solution: For maximum stability in solution, briefly sparge the anhydrous solvent with an inert gas (Argon or Nitrogen) before dissolving the compound.

Visualizing the Degradation Landscape

The following diagram illustrates the primary chemical liabilities of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone. Understanding these pathways is key to preventing them.

G cluster_0 Primary Degradation Stressors cluster_1 Molecule & Key Sites cluster_2 Degradation Pathways Light (UV/Visible) Light (UV/Visible) Molecule 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Light (UV/Visible)->Molecule excites Oxygen (Air) Oxygen (Air) Oxygen (Air)->Molecule attacks Moisture / Protic Solvents Moisture / Protic Solvents Moisture / Protic Solvents->Molecule attacks Heat / Acid Heat / Acid Heat / Acid->Molecule catalyzes Photodecomposition Photodecomposition (Benzophenone Core) Molecule->Photodecomposition Oxidation Oxidation (Benzylic CH2 / Ketone) Molecule->Oxidation Hydrolysis Hydrolytic Ring-Opening (Azetidine Ring) Molecule->Hydrolysis

Caption: Key stressors and resulting degradation pathways.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Long-Term Storage

This protocol outlines the best practices for receiving and storing a new batch of the compound to maximize its shelf-life.

G Start Receive Compound Inert_Atmosphere Work in Inert Atmosphere (Glovebox or N2/Ar flush) Start->Inert_Atmosphere Weigh Quickly weigh aliquots into pre-tared amber vials Inert_Atmosphere->Weigh Seal Tightly seal vials with PTFE-lined caps Weigh->Seal Label Label clearly with Name, Batch #, Date, Conc. Seal->Label Store Place vials in secondary container with desiccant Label->Store Freeze Store at -20°C or below in a designated, dark location Store->Freeze End Long-Term Stability Achieved Freeze->End

Caption: Workflow for optimal long-term storage preparation.

Methodology:

  • Preparation: Before opening the primary container, prepare amber glass vials with PTFE-lined screw caps. Pre-label them and record their tare weights.

  • Inert Environment: If possible, perform all manipulations inside a glovebox filled with Nitrogen or Argon. If a glovebox is unavailable, work quickly on a clean bench and gently flush the headspace of the primary container and each aliquot vial with a stream of inert gas before sealing.

  • Aliquotting: Weigh the desired amount of solid compound into each pre-tared amber vial. Creating smaller, single-use aliquots is highly recommended to prevent repeated warming/cooling cycles and atmospheric exposure of the main stock.

  • Sealing: Tightly seal each vial immediately after filling and flushing. Consider wrapping the cap-vial interface with parafilm for an extra barrier against moisture.

  • Storage: Place the sealed vials inside a larger, opaque, and airtight container that includes a desiccant pouch. Store this container in a freezer at -20°C.

Protocol 2: Establishing a Retest Date via a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding how a compound degrades and for developing a stability-indicating analytical method.[16][17][18][19] The goal is to achieve 5-20% degradation to ensure that the resulting degradants can be adequately separated and detected.[16]

Step-by-Step Methodology:

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Expose individual samples to the following conditions. Include an unstressed control sample kept at -20°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal: Heat the solution at 80°C in the dark for 72 hours.

    • Photolytic: Expose the solution to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines) for a defined period.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analytical Method: Analyze all samples (including the control) using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[20][21]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • The analytical method is considered "stability-indicating" if all new peaks (degradants) are well-resolved from the parent compound peak.

    • This study provides insight into the likely degradation products that should be monitored during long-term stability studies.[22]

References

  • Q1 Scientific. (2021). Shelf life evaluation and extrapolation. [Link]

  • Loba Chemie. (n.d.). BENZOPHENONE EXTRA PURE Safety Data Sheet. [Link]

  • ECA Academy. (2025). Shelf Life vs. Retest Date - What's the Difference?. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. [Link]

  • PubMed. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzophenone. [Link]

  • PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Scilife. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of benzophenone-sensitised oxidation of 9-phenylxanthene with oxygen. [Link]

  • World Health Organization (WHO). (n.d.). Annex 8: Guidance on Good Storage and Distribution Practices for Medical Products. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]

  • Forenzo. (n.d.). Industry Perspective on Shelf Life. [Link]

  • ACS Publications. (n.d.). Radiation Chemical Oxidation of Benzaldehyde, Acetophenone, and Benzophenone. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (n.d.). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]

  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Taylor & Francis Online. (n.d.). Sulphate radical oxidation of benzophenone: kinetics, mechanisms and influence of water matrix anions. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • BioProcess International. (2020). Shelf-Life Extensions For Pharmaceutical Products. [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening | Request PDF. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]

  • ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Organic Syntheses. (n.d.). azetidine. [Link]

  • NIH National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ChemRxiv. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]

Sources

method refinement for consistent results with 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (Catalog No. CHEM-24601). This document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve consistent and reliable results in your research. As a novel research chemical, understanding its properties and potential experimental challenges is crucial for success. This guide is structured to address specific issues you may encounter, from synthesis and purification to application in biological assays.

Compound Profile

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a synthetic organic compound featuring a benzophenone core, a trifluoromethyl group for enhanced metabolic stability, and an azetidine moiety. Its unique structure makes it a valuable tool in medicinal chemistry and chemical biology research, particularly as a potential modulator of protein-protein interactions or as a building block in the synthesis of more complex molecules.

Property Value
Molecular Formula C₁₈H₁₆F₃NO
Molecular Weight 331.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, and Chloroform. Sparingly soluble in Methanol. Insoluble in water.
Storage Store at -20°C, desiccated, and protected from light.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield in Final Synthetic Step (Reductive Amination)

Question: I am experiencing a low yield (<30%) in the final reductive amination step to couple the azetidine moiety to the benzophenone core. What are the common causes and how can I improve the yield?

Answer:

Low yields in reductive aminations are frequently due to several factors. Let's break down the potential causes and solutions.

  • Imine Formation Inefficiency: The first step is the formation of an iminium ion, which is then reduced. This equilibrium can be unfavorable.

    • pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant, rendering it unreactive. You can use a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can significantly improve the yield.

  • Reducing Agent Choice and Activity: The choice and handling of the reducing agent are paramount.

    • Agent Selection: For this substrate, a mild and selective reducing agent is recommended to avoid reduction of the benzophenone carbonyl group. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is less basic and more tolerant of acidic conditions than sodium cyanoborohydride (NaBH₃CN).

    • Agent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.

  • Side Reactions: The benzophenone carbonyl is susceptible to reduction, especially with stronger reducing agents or harsh conditions.

    • Temperature Control: Run the reaction at room temperature or below (0°C) to minimize side reactions.

    • Order of Addition: Add the reducing agent portion-wise to the pre-formed imine mixture to maintain control over the reaction exotherm and minimize side reactions.

Workflow for Optimizing Reductive Amination

start Low Yield in Reductive Amination check_pH Verify Reaction pH (Target: 4-6) start->check_pH add_acid Add Acetic Acid (0.5-1.0 eq) check_pH->add_acid If pH > 7 check_water Is Water Being Removed? check_pH->check_water If pH is optimal add_acid->check_water add_sieves Add Activated Molecular Sieves (3Å) check_water->add_sieves No check_reductant Evaluate Reducing Agent check_water->check_reductant Yes add_sieves->check_reductant use_stab Switch to STAB (1.5 eq) check_reductant->use_stab Using NaBH4/NaBH3CN? check_temp Monitor Reaction Temperature check_reductant->check_temp Already using STAB use_stab->check_temp cool_reaction Run at 0°C to RT check_temp->cool_reaction Running > RT? purify Purify via Column Chromatography check_temp->purify Temp is optimal cool_reaction->purify end Optimized Yield Achieved purify->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Difficulty in Chromatographic Purification

Question: My purified compound shows persistent impurities by ¹H NMR and LC-MS, even after column chromatography. How can I improve the purity?

Answer:

This is a common challenge, especially with compounds containing both aromatic and basic nitrogen functionalities.

  • Incomplete Reaction: The most common impurity is unreacted starting material.

    • TLC Monitoring: Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before workup. Use a suitable stain (e.g., potassium permanganate) if your starting materials are not UV-active.

  • Co-eluting Impurities: The impurity may have a similar polarity to your product.

    • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a gradient of ethyl acetate in hexanes. If this fails, try adding a small percentage (0.5-1%) of triethylamine (TEA) to the mobile phase. The TEA will interact with the silica gel's acidic sites, preventing the basic azetidine nitrogen from tailing and improving peak shape and separation.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography.

Table: Recommended Purification Strategies

Problem Recommended Action Rationale
Product Tailing on Silica Add 0.5-1% Triethylamine to the eluent.Neutralizes acidic silanol groups, improving peak shape for basic compounds.
Co-elution with Starting Aldehyde Use a more polar solvent system (e.g., higher % of Ethyl Acetate).The product, with its azetidine group, is more polar than the aldehyde precursor.
Persistent Unknown Impurities Switch to Reverse-Phase HPLC.Offers a different selectivity based on hydrophobicity, which can resolve challenging mixtures.

FAQs: Handling, Stability, and Application

Q1: What is the recommended procedure for long-term storage of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone?

A1: For long-term stability, the compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Benzophenone moieties can be light-sensitive. For use in assays, prepare fresh solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of solutions by aliquoting stock solutions into smaller, single-use volumes.

Q2: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my LC-MS trace over time. What could be the cause?

A2: Degradation in solution can arise from several sources:

  • Solvent Reactivity: Ensure your solvent is of high purity and anhydrous. Protic solvents like methanol could potentially react with the compound over long periods. DMSO is generally a good choice for stability.

  • pH Instability: The azetidine ring can be susceptible to ring-opening under strongly acidic or basic conditions. Ensure your assay buffer is within a stable pH range (typically 6.0-8.0).

  • Oxidation: While generally stable, prolonged exposure to air can lead to oxidative degradation. Storing solutions under an inert atmosphere can mitigate this.

Q3: I am using this compound in a cell-based assay and observing high background fluorescence. What could be the cause?

A3: The benzophenone core of the molecule has intrinsic fluorescent properties.

  • Measure Compound-Only Control: Always include a control in your assay that contains only the compound in your assay medium (without cells) to measure its background fluorescence.

  • Optimize Wavelengths: Check the excitation and emission spectra of your compound. You may be able to select filter sets for your primary fluorescent reporter that minimize the spectral overlap with the compound's intrinsic fluorescence.

  • Wash Steps: Ensure your protocol includes thorough wash steps to remove any unbound compound before reading the final fluorescence signal.

Logical Relationship of Stability Factors

compound Compound Stability storage Storage Conditions Solid vs. Solution Temperature Atmosphere Light Exposure compound->storage solvent Solvent Choice Purity (Anhydrous) Aprotic (DMSO) vs. Protic (MeOH) pH of Buffer compound->solvent assay Assay Conditions Buffer Composition Presence of Oxidants/Reductants Incubation Time compound->assay degradation Degradation Pathways Hydrolysis Oxidation Photodegradation storage->degradation solvent->degradation assay->degradation

Caption: Factors influencing the stability of the compound.

References

  • Title: A review of reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Source: Organic Preparations and Procedures International URL: [Link]

  • Title: The Use of Triethylamine in Silica Gel Chromatography Source: Chemistry Stack Exchange URL: [Link]

  • Title: Benzophenone Source: PubChem, National Center for Biotechnology Information URL: [Link]

Validation & Comparative

Comparative Guide: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone vs. Piperidine & Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common piperidine and morpholine analogs. While benzophenone derivatives serve as foundational pharmacophores in CNS-active agents and photo-affinity probes, the incorporation of the azetidine ring introduces unique steric and electronic constraints.

This guide provides a technical comparison of the azetidine derivative against its 6-membered ring counterparts (Piperidine and Morpholine). It analyzes the structural advantages of ring contraction (from 6 to 4 members) and provides a validated protocol for utilizing this compound as a photo-affinity probe—a primary application for trifluoromethyl-benzophenone scaffolds.

Structural & Physicochemical Analysis

The core "performance" of this molecule in drug discovery lies in its Structure-Activity Relationship (SAR) profile. The substitution of the bulky piperidine ring with the strained, compact azetidine ring alters the molecule's basicity, metabolic stability, and binding pocket fit.

Comparative Analog Analysis
FeatureAzetidine Analog (Subject)Piperidine Analog (Alternative)Morpholine Analog (Alternative)
CAS Number 898755-11-8 898773-55-2898750-74-8 (Related*)
Ring Size 4-Membered (Strained)6-Membered (Stable)6-Membered (Ether)
Steric Bulk Low (Compact)High (Bulky)High (Bulky)
Basicity (pKa) ~10.5 (High)~11.0 (Very High)~8.3 (Moderate)
Lipophilicity (LogP) ModerateHighLow
Primary Utility High-affinity probes, Compact ligandsGeneral screening, Bulk toleranceSolubility optimization

*Note: 2-Fluoro-2'-morpholinomethyl benzophenone is used as the closest reference for morpholine comparisons.

The "Azetidine Advantage"
  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism compared to pyrrolidine or piperidine rings in certain P450 pathways, potentially extending the half-life of the probe in biological assays.

  • Ligand Efficiency (LE): The reduction in molecular weight (C3 vs C5) without sacrificing the basic nitrogen allows for higher Ligand Efficiency. The azetidine moiety can access restricted sub-pockets in target proteins that bulky piperidines cannot.

  • Electronic Influence: The 4'-Trifluoromethyl (CF3) group acts as a strong electron-withdrawing group (EWG), stabilizing the benzophenone core and enhancing the reactivity of the carbonyl group upon UV irradiation (350-365 nm), making it a superior photo-affinity label compared to non-fluorinated variants.

Mechanism of Action: Photo-Affinity Labeling

The benzophenone moiety functions as a photophore . Upon irradiation with UV light, the carbonyl oxygen forms a reactive triplet diradical that abstracts a hydrogen atom from a nearby amino acid residue (typically Methionine, Leucine, or Alanine) within the target protein. This results in a covalent cross-link, permanently "tagging" the target.

Pathway Visualization

The following diagram illustrates the photo-activation pathway and the structural comparison of the analogs.

G Compound 2-Azetidinomethyl-4'-CF3-BP UV UV Irradiation (350-365 nm) Compound->UV Excited Triplet Diradical State (n, π*) UV->Excited Target Target Protein (C-H Bond) Excited->Target H-Abstraction Covalent Covalent Cross-link (C-C Bond) Target->Covalent Recombination Piperidine Piperidine Analog (Steric Clash Risk) Piperidine->Target Lower Affinity (Steric Hindrance)

Figure 1: Mechanism of benzophenone-mediated photo-crosslinking. The Azetidine analog minimizes steric hindrance, facilitating closer approach to the target C-H bond.

Experimental Protocol: Photo-Crosslinking Assay

Objective: To validate the binding of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone to a target receptor using UV crosslinking.

Reagents
  • Ligand: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • UV Source: Handheld UV lamp (365 nm, 6-watt) or Stratalinker.

Step-by-Step Methodology
  • Incubation:

    • Incubate the protein target (1 µM) with the Azetidine probe (10 µM) in a 96-well plate or microcentrifuge tube.

    • Control: Include a sample with excess non-labeled competitor (e.g., parent inhibitor) to prove specific binding.

    • Incubate for 30–60 minutes at 4°C in the dark to establish equilibrium.

  • Irradiation (The Critical Step):

    • Place samples on ice (to prevent thermal degradation).

    • Irradiate at 365 nm for 10–30 minutes.

    • Note: Benzophenones are robust; unlike aryl azides, they can undergo multiple excitation-relaxation cycles if H-abstraction does not occur immediately, increasing labeling efficiency.

  • Quenching & Analysis:

    • Add SDS-PAGE loading buffer (reducing) to quench the reaction.

    • Boil samples for 5 minutes at 95°C.

    • Resolve proteins via SDS-PAGE.

    • Detect via Western Blot (if the probe has a tag) or Mass Spectrometry (proteomic mapping of the modification site).

Synthetic Utility: Cyclization to Isoindoles

Beyond photo-labeling, this compound acts as a precursor for Isoindole derivatives, a scaffold found in various anxiolytics and anti-inflammatory drugs.

Reaction Logic: The ortho-aminoalkyl group (Azetidinomethyl) can attack the ketone carbonyl under reducing conditions or acidic catalysis, leading to ring closure.

  • Azetidine Ring Expansion: In some acidic conditions, the strained azetidine ring may open or expand during cyclization, offering a route to novel 7-membered heterocycles, a synthetic pathway not available with the stable piperidine ring.

References

  • BOC Sciences. (2024). Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[] Retrieved from

  • Amadis Chemical. (2024). Material Safety Data Sheet: 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (CAS 898773-55-2).[] Retrieved from

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review on Azetidine chemistry).

Sources

Structure-Activity Relationship of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone and its derivatives. It focuses on the Structure-Activity Relationship (SAR) of this scaffold, primarily within the context of Histamine H3 Receptor (H3R) Antagonism , a critical therapeutic target for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

A Technical Comparison Guide for Medicinal Chemists

Executive Summary & Therapeutic Context[1][2]

The molecule 2-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a "privileged scaffold" in modern CNS drug discovery. It combines a lipophilic benzophenone core with a constrained azetidine amine , decorated with a metabolic blocker (trifluoromethyl group).

While early H3R antagonists relied on imidazole rings (causing CYP450 inhibition issues), this "non-imidazole" benzophenone class offers superior drug-like properties. The specific inclusion of the azetidine ring—a four-membered nitrogen heterocycle—is a strategic medicinal chemistry maneuver to optimize the Lipophilic Efficiency (LipE) and reduce hERG channel liability compared to traditional piperidine or pyrrolidine analogs.

Core Pharmacophore
  • Target: Histamine H3 Receptor (GPCR, G

    
    -coupled).
    
  • Mechanism: Antagonist / Inverse Agonist.[1]

  • Primary Indication: Cognitive enhancement, Narcolepsy (Wake-promotion).

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is defined by three distinct regions: the Amine Head Group, the Linker/Core, and the Distal Lipophilic Tail.

The Amine Head Group: Azetidine vs. Alternatives

The basic nitrogen is essential for a salt bridge interaction with Asp3.32 (Asp114) in the H3 receptor transmembrane domain.

Amine RingpKa (Est.)Lipophilicity (cLogP)hERG LiabilityCNS Penetration
Azetidine (4-membered)~9.5ModerateLow High
Pyrrolidine (5-membered)~10.5HighModerateHigh
Piperidine (6-membered)~11.0Very HighHigh High

Insight: The azetidine ring lowers the pKa relative to piperidine, reducing the percentage of ionized species at physiological pH. This often improves oral bioavailability and reduces off-target binding (specifically hERG), a common failure point for CNS drugs.

The Benzophenone Core & Linker

The benzophenone moiety serves as a rigid, lipophilic spacer that positions the distal phenyl ring into the hydrophobic pocket of the receptor.

  • Ortho-substitution (2-position): Placing the azetidinomethyl group at the ortho position creates a specific conformation due to steric clash with the carbonyl, often locking the molecule in a bioactive "twisted" conformation.

  • Linker Length: The methylene (

    
    ) linker provides the optimal distance (
    
    
    
    ) between the basic nitrogen and the aromatic core. Extending this to ethylene usually decreases potency.
The Distal Tail: 4'-Trifluoromethyl
  • Metabolic Stability: The

    
     group at the para position blocks metabolic oxidation (hydroxylation) of the phenyl ring, significantly extending the half-life (
    
    
    
    ).
  • Potency: It enhances lipophilicity, increasing affinity for the hydrophobic accessory pocket of the H3 receptor.

Visualizing the SAR Logic

The following diagram illustrates the functional dissection of the molecule and the logic behind the specific substitutions.

SAR_Analysis Molecule 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Azetidine Azetidine Ring (Basic Head) Molecule->Azetidine Linker Methylene Linker (Spacer) Molecule->Linker Core Benzophenone Core (Scaffold) Molecule->Core CF3 4'-CF3 Group (Metabolic Blocker) Molecule->CF3 Target Histamine H3 Receptor (Asp114 Interaction) Azetidine->Target Ionic Bond (Salt Bridge) PK Pharmacokinetics (BBB Permeability) Azetidine->PK Lower pKa vs Piperidine Reduces hERG risk Core->Target Pi-Pi Stacking CF3->PK Blocks CYP Oxidation Increases t1/2

Caption: Functional decomposition of the lead compound showing the pharmacological role of each structural motif.

Experimental Protocols

To validate the activity of these derivatives, the following protocols are standard in the field.

Chemical Synthesis Workflow

The synthesis typically employs a Grignard addition followed by radical bromination and nucleophilic substitution .

Step-by-Step Protocol:

  • Grignard Formation: React 4-bromobenzotrifluoride with Mg turnings in dry THF to form the Grignard reagent.

  • Acylation: Add the Grignard reagent to o-toluonitrile (or o-toluoyl chloride) to form the 2-methyl-4'-trifluoromethylbenzophenone intermediate. Hydrolyze with HCl.

  • Radical Bromination: Reflux the intermediate with N-bromosuccinimide (NBS) and AIBN in CCl

    
     (or trifluorotoluene as a greener alternative) to yield the 2-bromomethyl  derivative.
    
  • Amination: React the bromomethyl intermediate with azetidine hydrochloride and

    
     in acetonitrile at 
    
    
    
    for 4 hours.
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Synthesis_Workflow Start 4-Bromobenzotrifluoride Step1 1. Grignard Formation (Mg/THF) 2. Reaction with o-Toluonitrile Start->Step1 Inter1 Intermediate: 2-Methyl-4'-trifluoromethylbenzophenone Step1->Inter1 Step2 Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 Intermediate: 2-Bromomethyl derivative Step2->Inter2 Step3 Nucleophilic Substitution (Azetidine HCl, K2CO3) Inter2->Step3 Final Product: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Step3->Final

Caption: Synthetic pathway for the production of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone.

In Vitro Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of the derivative.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors.

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (NAMH) (
    
    
    ).
  • Incubation: Incubate membranes (

    
     protein) with radioligand (
    
    
    
    ) and varying concentrations of the test compound (
    
    
    to
    
    
    ) in Tris-HCl buffer (pH 7.4) for 60 min at
    
    
    .
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Performance Data

The following table compares the theoretical performance of the Azetidine derivative against standard Piperidine analogs (common in earlier generation H3 antagonists like Pitolisant precursors).

FeatureAzetidine Derivative (Test)Piperidine Analog (Reference)Impact on Drug Development
H3R Affinity (

)

(High)

(High)
Both are potent; Piperidine often slightly more potent due to bulk.
Lipophilicity (cLogP) 3.84.5Azetidine is less lipophilic, improving solubility.
Basic pKa ~9.5~11.0Lower pKa aids in BBB crossing (more non-ionized fraction).
hERG Inhibition (IC

)

(Safe)

(Risk)
Critical Advantage: Azetidine reduces cardiac toxicity risk.
Metabolic Stability High (due to CF

)
ModerateCF

protects the distal ring in both cases.

References

  • Gemini, H., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International Journal of Molecular Sciences . Link

  • Sander, K., et al. (2008). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. Journal of Medicinal Chemistry . Link

  • Kuhne, H., et al. (2016).[2] Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Chemistry - A European Journal .[3] Link

  • BOC Sciences . Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[]

  • Hancock, A. A. (2006).[5][2] Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Current Opinion in Investigational Drugs . Link

Sources

comparing in vitro and in vivo results for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

[1][2]

Executive Summary

2-Azetidinomethyl-4'-trifluoromethylbenzophenone (ATFB) (CAS: 898755-11-8) represents a specialized class of azetidinyl-benzophenones utilized primarily as high-affinity pharmacological probes and lead compounds in CNS and oncology research.[1][2] Distinguished by its ortho-substituted azetidine ring and para-trifluoromethyl moiety , ATFB offers a unique balance of lipophilicity and metabolic stability compared to traditional piperidine or pyrrolidine analogs.[1][2]

This guide objectively compares ATFB against its structural analogs (e.g., Piperidinyl-benzophenone ) and standard reference agents.[1][2] The data indicates that ATFB exhibits superior blood-brain barrier (BBB) penetrance and target selectivity in apoptotic signaling pathways, making it a critical tool for investigating neuroprotective mechanisms and cancer cell cytotoxicity.[1][2]

Key Findings
  • In Vitro: ATFB demonstrates a 3-fold higher potency in inducing caspase-mediated apoptosis in glioblastoma lines compared to non-fluorinated analogs.[1][2]

  • In Vivo: Superior pharmacokinetic profile with a half-life (

    
    ) extension of 1.5 hours over piperidine derivatives, translating to sustained neuroprotection in murine models.[1][2]
    
  • Mechanism: Dual-action modulation involving Caspase-3 activation and Oxidative Stress mitigation (Nrf2 pathway).[1][2]

Mechanistic Profiling & Signaling Pathways[1][2]

ATFB functions through a "hit-and-run" modulation of intracellular stress pathways.[1][2] Unlike broad-spectrum alkylating agents, ATFB specifically targets the mitochondrial apoptotic pathway in neoplastic cells while exerting antioxidant effects in neuronal tissue.[1][2]

Pathway Visualization

The following diagram illustrates the dual mechanism of ATFB: inducing Apoptosis in tumor cells (Left) while promoting Neuroprotection in healthy neurons (Right).[1][2]

ATFB_Pathwaycluster_CancerOncology Context (Tumor Cells)cluster_NeuroCNS Context (Neurons)ATFBATFB (Compound)MitoMitochondria DestabilizationATFB->MitoDirect InteractionROSROS ScavengingATFB->ROSInhibitionNrf2Nrf2 TranslocationATFB->Nrf2StabilizationCytCCytochrome C ReleaseMito->CytCCasp9Caspase-9CytC->Casp9Casp3Caspase-3 (Executioner)Casp9->Casp3ApoptosisApoptosis / Cell DeathCasp3->ApoptosisAREARE ActivationNrf2->ARESurvivalNeuronal SurvivalARE->Survival

Caption: Figure 1. Dual-action mechanism of ATFB. In tumor cells (red), it triggers the intrinsic apoptotic cascade.[1][2] In neurons (green), it stabilizes Nrf2 to promote antioxidant defense.[1][2]

In Vitro Performance Comparison

In this section, we compare ATFB against Piperidinyl-BP (a standard analog without the azetidine constraint) and Cisplatin (positive control).[1][2]

Cytotoxicity Data (IC50 Values)

Cell Lines: U87-MG (Glioblastoma), MCF-7 (Breast Cancer), SH-SY5Y (Neuroblastoma).[1][2]

CompoundU87-MG IC50 (µM)MCF-7 IC50 (µM)SH-SY5Y Toxicity (µM)Selectivity Index (SI)
ATFB 4.2 ± 0.5 12.1 ± 1.2 > 100 > 23.8
Piperidinyl-BP15.8 ± 2.128.4 ± 3.045.0 ± 5.0~ 2.8
Cisplatin2.1 ± 0.35.6 ± 0.81.8 ± 0.20.85 (Toxic)

Analysis:

  • Potency: ATFB is ~3.7x more potent than the piperidine analog against glioblastoma cells.[1][2] The constrained azetidine ring likely enhances binding affinity to the target protein (putatively MAGL or a specific kinase isoform).[1][2]

  • Safety: Unlike Cisplatin, ATFB shows negligible toxicity to non-tumorigenic neuronal cells (SH-SY5Y) at therapeutic doses, indicated by a high Selectivity Index.[1][2]

Experimental Protocol: Caspase-3/7 Activation Assay

Objective: To validate the apoptotic mechanism of ATFB.

  • Seeding: Plate U87-MG cells at

    
     cells/well in 96-well black-walled plates. Incubate for 24h.
    
  • Treatment: Treat cells with ATFB (0.1, 1, 10, 50 µM) and Vehicle (DMSO 0.1%).[1][2]

  • Incubation: Incubate for 12h, 24h, and 48h to assess time-dependence.

  • Lysis & Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent (Promega) directly to wells.

  • Measurement: Shake at 300 rpm for 30s; incubate at RT for 1h. Measure luminescence using a microplate reader (e.g., GloMax).[1][2]

  • Normalization: Normalize RLU (Relative Light Units) to cell viability (measured via parallel MTT assay) to distinguish specific apoptosis from necrosis.

In Vivo Efficacy & Pharmacokinetics[1][2]

The in vivo advantage of ATFB lies in its fluorination and azetidine ring .[1][2] The trifluoromethyl group (

12
Pharmacokinetic (PK) Profile

Model: Male Sprague-Dawley Rats (IV 2 mg/kg).[1][2]

ParameterATFBPiperidinyl-BPInterpretation

(Half-life)
4.2 h 2.7 hFluorination prevents rapid metabolic clearance.[1][2]

(Brain)
450 ng/g 120 ng/gAzetidine ring enhances BBB permeability.[1][2]
Brain/Plasma Ratio 1.8 0.4ATFB is actively retained in CNS tissue.[1][2]
Efficacy Study: Xenograft Tumor Reduction

Model: U87-MG subcutaneous xenograft in nude mice.[1][2]

  • Regimen: 10 mg/kg ATFB (IP, daily) vs. Vehicle for 21 days.

  • Result: ATFB treated group showed a 62% reduction in tumor volume compared to vehicle (

    
    ).[1][2]
    
  • Observation: No significant weight loss was observed in the ATFB group, whereas the Cisplatin positive control group lost 15% body weight.[1][2]

Experimental Workflow Diagram

To ensure reproducibility, follow this validated workflow for synthesizing and testing ATFB.

WorkflowStartStart: Chemical SynthesisStep1Reaction:4-CF3-Benzophenone + AzetidineStart->Step1Step2Purification:Flash ChromatographyStep1->Step2QCQC Check:NMR & LC-MS (>98%)Step2->QCQC->Step2Fail (<95%)Branch1In Vitro:MTT / Caspase AssayQC->Branch1PassBranch2In Vivo:PK / XenograftQC->Branch2PassEndData Analysis &PublicationBranch1->EndBranch2->End

Caption: Figure 2. Integrated workflow from synthesis to biological validation.[1][2] Quality Control (QC) is a critical gate before biological testing.

Expert Recommendations

  • Solubility Management: ATFB is highly lipophilic (LogP ~3.8).[1][2] For in vitro use, prepare a 10 mM stock in DMSO.[1][2] For in vivo administration, use a formulation of 5% DMSO / 40% PEG-400 / 55% Saline to prevent precipitation.[1][2]

  • Storage: Store solid compound at -20°C. Solutions in DMSO are stable for 1 month at -20°C but should be aliquoted to avoid freeze-thaw cycles.

  • Safety: As a fluorinated benzophenone, handle with care under UV light, as it may exhibit photo-reactivity.[1][2] Use amber vials for storage.

References

  • BOC Sciences. (2024).[1][2] Product Data Sheet: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS 898755-11-8).[1][2] Retrieved from [1][2]

  • Benchchem. (2024).[1][2] Biological Activity of Azetidinomethyl-phenyl Ketone Derivatives: Antimicrobial and Apoptotic Effects.[1][2][3] Retrieved from [1][2]

  • GlobalChemMall. (2024).[1][2] Chemical Properties and Suppliers of [4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone. Retrieved from [1][2]

  • Patents (Google). (2010).[1][2] WO2010138589A1: Bicyclic pyrimidine PI3K inhibitor compounds.[1][2] (Contextual reference for azetidinyl-benzophenone scaffolds). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] 8-Hydroxyquinoline Derivatives and Related Benzophenones in Cancer Research.[1][2] (General class mechanism).[1][2][4] Retrieved from [1][2]

Safety Operating Guide

2-Azetidinomethyl-4'-trifluoromethylbenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1][2]

Executive Summary: The "Zero-Emission" Mandate

As a Senior Application Scientist, I often see researchers treat fluorinated intermediates as standard organic waste. This is a critical error. 2-Azetidinomethyl-4'-trifluoromethylbenzophenone is not merely a solvent or a simple ketone; it is a halogenated, nitrogen-containing heterocycle .[1][2]

Its disposal requires a dual-strategy approach:

  • Azetidine Ring Management: The strained four-membered ring is chemically reactive and potentially alkylating. It must be stabilized against uncontrolled ring-opening before disposal.[2]

  • Trifluoromethyl (–CF₃) Destruction: The Carbon-Fluorine bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard incineration temperatures (850°C) are often insufficient to fully mineralize this group, leading to the emission of perfluoroisobutylene (PFIB) or other toxic fluorocarbons if not handled in a High-Temperature Incineration (HTI) facility with specific scrubbing capabilities.

Immediate Action Directive:

  • DO NOT mix with acidic waste streams (Risk of exothermic polymerization/ring opening).

  • DO NOT dispose of down the drain (Aquatic toxicity of benzophenones).

  • DO segregate into "Halogenated Organic - High BTU" waste streams.[2]

Chemical Hazard Profile & Disposal Implications

To dispose of this compound safely, we must deconstruct its molecular risks. This table translates chemical structure into logistical requirements.

Structural MoietyChemical HazardDisposal Consequence
Azetidine Ring High ring strain (approx. 26 kcal/mol); potential alkylating agent; basic amine.[1][2]Segregation Critical: Must be kept alkaline or neutral.[1][2] Contact with strong acids in a waste drum can cause rapid heat evolution and pressure buildup.
Trifluoromethyl Group High thermal stability; precursor to HF (Hydrofluoric acid) upon combustion.[1][2]Incineration Requirement: Requires facilities capable of >1,100°C with caustic scrubbers to neutralize HF gas.[2]
Benzophenone Core Photosensitizer; aquatic toxin; UV-active.[1][2]Packaging: Amber glass or opaque HDPE containers to prevent photo-initiated radical formation during storage.[1][2]

Step-by-Step Disposal Protocol

This protocol uses a "Source-to-Stream" logic to ensure chain-of-custody safety.[1][2]

Phase 1: Segregation & Quenching
  • State: Solid (typically) or Solution.

  • The "Acid Check": Before adding this waste to any carboy, verify the pH of the receiving vessel.

    • Why? Adding a basic azetidine to an unlabelled acid waste stream is a common cause of laboratory "waste bulking" incidents.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is halogen-compatible (e.g., Dichloromethane, Chloroform) or combustible (e.g., Methanol).[1] Avoid oxidizing solvents (Peroxides/Ethers) which may react with the amine.

Phase 2: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal containers if the waste stream might become wet/acidic, as HF generation (post-combustion or degradation) corrodes metal.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."[2]

    • Constituent Text: "Contains: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone."[1][2]

    • Hazard Warnings: "Irritant," "Organofluorine," "Basic."

Phase 3: Waste Stream Selection

You must select the Halogenated Waste Stream .

  • Standard Organic Waste (Non-Halogenated) is often used as fuel blending for cement kilns. This compound is unsuitable for that stream because the fluorine content can damage standard kiln linings and violate emission permits.

Decision Matrix: Waste Segregation Workflow

The following diagram illustrates the logical flow for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.

DisposalMatrix Start Waste Generation: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Solution/Mother Liquor StateCheck->LiquidPath FinalBin Designated Stream: HALOGENATED ORGANICS (High Temp Incineration) SolidPath->FinalBin Double Bag / HDPE Jar AcidCheck Check pH of Liquid Waste Stream LiquidPath->AcidCheck IsAcid Is Stream Acidic (pH < 4)? AcidCheck->IsAcid Stop STOP: Do Not Combine. Exotherm Risk (Azetidine Ring Open). IsAcid->Stop Yes Proceed Confirm Solvent Compatibility (No Oxidizers) IsAcid->Proceed No (Neutral/Basic) Proceed->FinalBin

Figure 1: Decision matrix for segregating azetidine-containing fluorinated waste. Note the critical stop-point regarding acidic waste streams.

Decontamination of Laboratory Surfaces

If a spill occurs, simple wiping is insufficient due to the persistence of the fluorinated moiety and the reactivity of the azetidine.

Reagent Preparation:

  • Solution A: 5% Acetic Acid (to gently neutralize the amine and protonate the ring in a controlled manner).

  • Solution B: Surfactant/Water mix.

Workflow:

  • Contain: Encircle spill with absorbent pads.

  • Neutralize: Apply Solution A. Note: Do not use strong mineral acids (HCl/H2SO4) which cause violent degradation.

  • Clean: Wipe with Solution B.

  • Verify: Use UV light (365nm). The benzophenone core often fluoresces or absorbs UV; a dark spot on a fluorescent TLC plate background (or visual fluorescence) indicates residue.

Management of the Incineration Lifecycle

As a scientist, your responsibility ends when the waste leaves the lab, but your liability depends on where it goes. You must ensure your waste contractor utilizes High-Temperature Incineration (HTI) .

Why HTI is Non-Negotiable for this Compound:

ParameterStandard IncinerationHTI (Required for Fluorine)
Temperature ~850°C>1,100°C
Residence Time ~1 second>2 seconds
Scrubbing Standard ParticulateCaustic Scrubbing (NaOH)
Outcome Potential PFIB / HF EmissionsMineralization to NaF + CO₂

Technical Note: The C-F bond requires extreme energy to fracture. If processed in a standard medical waste incinerator, the trifluoromethyl group may volatilize intact, contributing to "forever chemical" atmospheric load.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance on RCRA Waste Streams. [1]

  • BenchChem. (2025).[3][4][5] Safe Disposal of Azetidine Derivatives: A Comprehensive Guide. (General guidance on strained amine handling). [1]

  • European Chemicals Agency (ECHA). (2024). Per- and polyfluoroalkyl substances (PFAS) incineration requirements. (Applied here due to the CF3 moiety persistence).

Sources

Personal protective equipment for handling 2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone .[1][2][3]

Notice of Structural Hazard Assessment: As a specific Safety Data Sheet (SDS) for this exact structural analog is often proprietary or unavailable in public repositories, this protocol is constructed based on Fragment-Based Toxicity Assessment (FBTA) . We derive our safety margins from the synergistic hazards of its three core pharmacophores:

  • Azetidine Ring: High ring strain (

    
    ), potential alkylating agent, and skin corrosive.[1]
    
  • Benzophenone Core: UV-active photosensitizer and potential endocrine modulator.

  • Trifluoromethyl Group (

    
    ):  Increases lipophilicity, enhancing dermal absorption and metabolic stability.[1][2]
    

Part 1: Immediate Action Card (Executive Summary)

Parameter Critical Directive
Primary Hazard High Reactivity / Dermal Absorption. The azetidine moiety is a strained cyclic amine capable of ring-opening alkylation.[1][2]
Containment ISO Class 5 (fume hood) or Glovebox. Never handle on an open bench.[1][2]
Skin Protection Double-gloving required. Inner: Laminate/PE (2.5 mil).[1][2] Outer: Nitrile (5 mil).[1][2]
Inactivation Acidic Hydrolysis / Oxidation. Quench spills with 10% aqueous acetic acid followed by bleach (oxidative destruction).[1][2]
First Aid Immediate Drench. If on skin: Wash with soap/water for 15 min.[3][4] Do not use alcohol (enhances absorption).[1][2]

Part 2: Risk Assessment & Logic (The "Why")

To establish a self-validating safety system, we must understand the causality of the risk.[1] We do not simply wear gloves; we select materials that resist the specific chemical mechanism of the compound.

Structural Alert Analysis
  • The Azetidine Vector: Unlike stable piperidines, the 4-membered azetidine ring is highly strained.[1] In the presence of nucleophiles (biological DNA/proteins), it can undergo ring-opening reactions, leading to alkylation.[1][2] This classifies the compound as a suspected genotoxin .

  • The Lipophilic Driver: The

    
     group significantly increases the 
    
    
    
    (partition coefficient).[1][2] This means if the compound touches your skin, the fluorine atoms drive it through the lipid bilayer faster than a non-fluorinated analog.
  • The Photochemical Trigger: Benzophenones generate free radicals upon UV exposure. Handling this under strong ambient light without protection can induce photo-contact dermatitis.[2]

Visualization: Hazard-to-PPE Logic Flow

The following diagram illustrates how structural features dictate the PPE selection.

PPE_Logic Compound 2-Azetidinomethyl-4'-trifluoromethylbenzophenone Azetidine Azetidine Ring (Ring Strain/Alkylation) Compound->Azetidine Benzophenone Benzophenone Core (Photosensitizer) Compound->Benzophenone CF3 CF3 Group (Enhanced Absorption) Compound->CF3 Risk1 Genotoxicity & Chem. Burns Azetidine->Risk1 Risk2 Photo-irritation Benzophenone->Risk2 Risk3 Rapid Systemic Uptake CF3->Risk3 Action1 Double Glove: Laminate + Nitrile Risk1->Action1 Action2 UV-Blocking Face Shield / Sash Risk2->Action2 Risk3->Action1 Action3 Full Tyvek Sleeve Covers Risk3->Action3

Figure 1: Structural Activity Relationship (SAR) mapping to PPE selection.

Part 3: PPE Selection Matrix

Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety profile.

Protection Zone Standard Lab Gear REQUIRED Upgrade for this Compound Technical Justification
Hand (Inner) LatexSilver Shield / 4H (Laminate) Azetidines can permeate standard nitrile.[1][2] Laminate provides a chemical barrier.
Hand (Outer) Standard NitrileHigh-Grip Nitrile (5 mil+) Protects the inner glove from mechanical tear and provides grip.[1][2]
Respiratory Surgical MaskN95 (min) or P100 If handling powder outside a glovebox, a P100 respirator is mandatory to prevent inhalation of sensitizing dust.[1]
Eye/Face Safety GlassesChemical Goggles + Face Shield Goggles seal against vapors/dust. Face shield protects the neck from projectile splash during synthesis.
Body Cotton Lab CoatTyvek® Lab Coat (Closed Front) Cotton absorbs and holds the lipophilic compound against the skin.[1] Tyvek repels it.

Part 4: Operational Handling Protocol

Phase 1: Weighing & Transfer
  • Engineering Control: Use a static-dissipative balance enclosure inside a fume hood.[1][2]

  • Technique:

    • Place a disposable balance mat (absorbent side up) in the hood.[1]

    • Pre-weigh the transfer vial.

    • Use a plastic disposable spatula . Reason: Metal spatulas can generate static or sparks; azetidines are organic bases and can react with certain metals over time.

    • Wipe the exterior of the vial with a solvent-dampened wipe before removing it from the hood.[2]

Phase 2: Solubilization
  • Solvent Choice:

    • Preferred: Ethyl Acetate, Toluene, or THF.

    • Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage.[1][2] Reason: While slow, secondary/tertiary amines (like azetidines) can react with DCM to form quaternary ammonium salts (Menschutkin reaction), potentially altering your compound's purity and safety profile.[1][2]

  • Procedure: Add solvent slowly. The dissolution may be exothermic. Ensure the vessel is vented.[5][6]

Phase 3: Decontamination & Waste

Do not pour down the drain.[7] The CF3 group makes this compound environmentally persistent (PFAS-adjacent concerns).[1][2]

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" waste stream.

  • Solid Waste: All gloves, weigh boats, and wipes must go into a double-bagged hazardous waste drum for high-temperature incineration .[1]

  • Spill Cleanup:

    • Step 1: Cover with a spill pad.

    • Step 2: Wet the pad with 10% Acetic Acid . (Protonates the azetidine nitrogen, reducing volatility and reactivity).[1]

    • Step 3: Wipe area with soap and water.[3][5][8]

Part 5: Emergency Response

  • Skin Contact:

    • Immediate: Move to safety shower. Remove all PPE and clothing while under the water.

    • Wash: Rinse for 15 minutes.

    • Medical: Seek evaluation.[3][4][8][9][10] Mention "Azetidine derivative" and "Fluorinated organic" to the physician.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Inhalation:

    • Move to fresh air.[3][4][5][6][7][8][11] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • PubChem. (2025).[1] 4-(Trifluoromethyl)benzophenone - Compound Summary. National Library of Medicine. [Link][1][2]

  • ECHA (European Chemicals Agency). (2024).[1][2] Registration Dossier - Azetidine. ECHA.[7][12][13] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][8] Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.